Phenylmercuric chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in about 20,000 parts cold water; slightly sol in hot alcohol; sol in benzene, ether, pyridine. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organomercury Compounds - Phenylmercury Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
phenylmercury(1+);chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.ClH.Hg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q;;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGTVRDHKJQFAX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Hg+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClHg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100-56-1 | |
| Record name | Phenylmercury chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PHENYLMERCURIC CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0R4ES0U7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Silent Silencer: A Technical Chronicle of Phenylmercuric Chloride's Scientific Legacy
An In-depth Examination of the Historical Applications, Mechanistic Actions, and Toxicological Profile of a Once-Prevalent Mercurial Biocide
Introduction
For a significant period in the 20th century, phenylmercuric chloride (PMC), an organomercury compound, was a prominent tool in the scientific and industrial armamentarium. Its potent biocidal properties led to its widespread use as a fungicide, antiseptic, and preservative across various disciplines. However, the very chemical reactivity that made it an effective biocide also rendered it a significant environmental and health hazard, leading to its eventual decline and restriction. This technical guide delves into the historical scientific uses of this compound, presenting a detailed account of its applications, the experimental methodologies used to evaluate its efficacy, and the biochemical mechanisms underlying its potent and ultimately hazardous effects.
Historical Scientific Applications and Efficacy
This compound was primarily valued for its broad-spectrum antimicrobial activity. Its application spanned from agricultural science to pharmaceutical preparations, where it was employed to inhibit the growth of fungi and bacteria.
Fungicidal Applications in Agriculture
In the agricultural sector, phenylmercuric compounds, including PMC, were utilized as seed treatments to protect crops from fungal pathogens. These compounds were instrumental in controlling seed-borne diseases, thereby improving crop yields.
Antiseptic and Preservative Uses
In laboratory and pharmaceutical settings, phenylmercuric salts were used as antiseptics and preservatives in a variety of products, including vaccines and ophthalmic solutions, to prevent microbial contamination.[1][2] The use of these compounds was predicated on their ability to effectively inhibit microbial growth at low concentrations.
Quantitative Toxicological and Efficacy Data
The potent biological activity of this compound is reflected in its toxicological and antimicrobial efficacy data. The following tables summarize key quantitative findings from various historical scientific studies.
| Parameter | Organism | Value | Reference |
| LD50 (Oral) | Rat | 60 mg/kg | |
| LD50 (Oral) | Rat | 22 mg/kg (for Phenylmercuric Acetate) | [3] |
| LD50 (Subcutaneous) | Rat | 63 mg/kg (for Phenylmercuric Nitrate) | [3] |
Table 1: Acute Toxicity of Phenylmercuric Compounds in Rats. This table presents the median lethal dose (LD50) of this compound and related compounds when administered orally or subcutaneously to rats, highlighting its high acute toxicity.
| Fungal Genus | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |
| Fusarium spp. | 0.0156 | 0.0313 | [4] |
| Aspergillus spp. | 0.0156 | 0.0313 | [4] |
| Alternaria alternata | 0.0313 | 0.0313 | [4] |
Table 2: Antifungal Efficacy of Phenylmercuric Nitrate (B79036). This table showcases the in vitro antifungal activity of a closely related compound, phenylmercuric nitrate, against common ocular pathogenic filamentous fungi. The Minimum Inhibitory Concentration (MIC) values required to inhibit the growth of 50% (MIC50) and 90% (MIC90) of isolates are presented.
Experimental Protocols
Detailed experimental methodologies were employed to ascertain the efficacy and safety of this compound. The following are representative historical protocols for evaluating its fungicidal and antiseptic properties.
Historical Protocol for Fungicide Efficacy Testing in Paint
A common method to assess the fungicidal properties of paint formulations containing phenylmercuric compounds was the Petri Dish Test.
-
Sample Preparation: A sample of the paint containing a known concentration of this compound was applied to a sterile filter paper disc.
-
Inoculation: A Petri dish containing Potato Dextrose Agar was inoculated with a mixed spore suspension of common paint-defacing fungi, such as Aspergillus niger, Penicillium species, and Aureobasidium pullulans.
-
Incubation: The paint-coated disc was placed at the center of the inoculated Petri dish. The dish was then incubated at 28-30°C with a relative humidity of over 85% for 10-14 days.
-
Evaluation: The zone of inhibition (the area around the disc with no fungal growth) was measured to determine the fungicidal efficacy of the paint formulation.[5]
Historical Protocol for Antiseptic Efficacy Testing
The antiseptic properties of organic mercury compounds were evaluated by determining their ability to inhibit bacterial growth.
-
Media Preparation: A series of broth dilutions containing varying concentrations of this compound were prepared in a suitable culture medium.
-
Inoculation: Each dilution was inoculated with a standardized suspension of a test bacterium (e.g., Staphylococcus aureus or Bacillus coli).
-
Incubation: The inoculated tubes were incubated under optimal growth conditions for the test bacterium.
-
Observation: The tubes were observed for turbidity, with the absence of growth indicating an inhibitory effect. The lowest concentration that prevented visible growth was recorded as the Minimum Inhibitory Concentration (MIC).[6]
Mechanism of Action: Disruption of Cellular Machinery
The biocidal activity of this compound stems from its high affinity for sulfhydryl (-SH) groups, which are integral components of many proteins, including essential enzymes.[7][8] This interaction leads to a cascade of disruptive cellular events.
Interaction with Sulfhydryl Groups and Enzyme Inhibition
The primary mechanism of toxicity for organomercury compounds is their covalent binding to the sulfhydryl groups of cysteine residues in proteins.[7] This binding alters the three-dimensional structure of the proteins, leading to the inhibition of critical enzymes and the disruption of cellular functions.
References
- 1. CAS 100-56-1: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. pic.int [pic.int]
- 4. Antifungal effect of ophthalmic preservatives phenylmercuric nitrate and benzalkonium chloride on ocular pathogenic filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A STUDY OF THE ANTISEPTIC PROPERTIES OF CERTAIN ORGANIC COMPOUNDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Phenylmercuric Chloride: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of phenylmercuric chloride in various organic solvents. Due to the compound's historical use as a biocide and its relevance in toxicological and environmental studies, understanding its behavior in different solvent systems is crucial. This document compiles available qualitative solubility data, outlines a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for this process.
Core Data Presentation
| Solvent | Qualitative Solubility | Citation |
| Benzene | Soluble | [1][2][3][4][5][6] |
| Diethyl Ether | Soluble | [1][2][3][4][5][6] |
| Pyridine | Soluble | [1][2][3][4][5][6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [5][6][7] |
| Hot Ethanol | Slightly Soluble | [1][3] |
| Ethanol | Soluble | [8] |
| Water | Insoluble/Very Slightly Soluble | [1][2][3][4][5][6] |
Experimental Protocols
For researchers requiring precise quantitative solubility data, the Shake-Flask Method is a well-established and reliable technique.[9][10][11][12] The following protocol is a generalized procedure suitable for determining the solubility of organometallic compounds like this compound in organic solvents.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Erlenmeyer flasks with ground-glass stoppers or screw caps (B75204) with solvent-resistant septa
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Centrifuge (optional, for aiding separation)
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, or Atomic Absorption Spectrometer)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a flask containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that saturation is reached.
-
Seal the flasks tightly to prevent solvent evaporation.
-
Place the flasks in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the flasks for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[9][10] Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sample Withdrawal and Preparation:
-
After the equilibration period, cease agitation and allow the flasks to stand undisturbed in the constant temperature bath for several hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a pipette or syringe. To avoid disturbing the sediment, the tip of the pipette should be kept well below the liquid surface but above the solid phase.
-
Immediately filter the withdrawn sample through a syringe filter into a clean, dry container. This step is critical to remove any undissolved microcrystals.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Prepare a series of standard solutions of known this compound concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a suitable analytical method. For this compound, UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) are common choices. Atomic Absorption Spectroscopy (AAS) can also be used to determine the mercury concentration, from which the concentration of this compound can be calculated.
-
Construct a calibration curve from the data obtained for the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Safety Precautions: this compound is a highly toxic compound. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. All waste materials should be disposed of as hazardous waste according to institutional guidelines.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.
Caption: Workflow for determining the solubility of this compound using the shake-flask method.
References
- 1. This compound | C6H5ClHg | CID 7511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound - CAMEO [cameo.mfa.org]
- 4. echemi.com [echemi.com]
- 5. 100-56-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | 100-56-1 [chemicalbook.com]
- 7. 100-56-1 | CAS DataBase [m.chemicalbook.com]
- 8. pic.int [pic.int]
- 9. enamine.net [enamine.net]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. bioassaysys.com [bioassaysys.com]
Phenylmercuric Chloride: A Technical Guide to its Fungicidal and Preservative Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmercuric chloride (PMC), an organomercury compound with the chemical formula C₆H₅HgCl, has historically been utilized for its potent fungicidal and preservative properties. Its broad-spectrum antimicrobial activity made it a component in various applications, including agricultural fungicides, antiseptics, and as a preservative in some pharmaceutical and cosmetic products.[1][2] However, due to significant health and environmental risks associated with mercury, its use has been severely restricted or discontinued (B1498344) in many countries.[2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, fungicidal efficacy, relevant experimental protocols, and regulatory status.
Physicochemical Properties
This compound is a white, crystalline solid.[1] It is sparingly soluble in water but soluble in organic solvents such as benzene, ether, and pyridine.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 100-56-1 | [1] |
| Molecular Formula | C₆H₅ClHg | |
| Molecular Weight | 313.15 g/mol | |
| Melting Point | 250-252 °C | |
| Appearance | White crystalline solid | [1] |
| Solubility | Sparingly soluble in water; Soluble in benzene, ether, pyridine | [1] |
Mechanism of Action: Inhibition of Sulfhydryl-Containing Enzymes
The primary mechanism of action for this compound's fungicidal activity lies in its ability to inhibit essential enzymes within the fungal cell. The mercury atom in the compound has a high affinity for sulfhydryl (-SH) groups present in the amino acid cysteine, a key component of many proteins and enzymes.[3][4]
The interaction involves the formation of a covalent bond between the mercury atom and the sulfur atom of the sulfhydryl group, leading to the inactivation of the enzyme. This disruption of enzymatic function interferes with critical metabolic pathways necessary for fungal growth and survival, such as respiration and cell division.[4]
Caption: Mechanism of this compound Action.
Fungicidal Efficacy
Phenylmercuric compounds have demonstrated high efficacy against a broad range of fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for phenylmercuric acetate (B1210297) and nitrate (B79036) against various ocular pathogenic fungi. These values indicate the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 2: In Vitro Antifungal Activity of Phenylmercuric Compounds
| Compound | Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Phenylmercuric Acetate | Fusarium spp. | 0.0156 | 0.0156 | [5] |
| Aspergillus spp. | 0.0156 | 0.0156 | [5] | |
| Alternaria alternata | 0.0156 | 0.0156 | [5] | |
| Phenylmercuric Nitrate | Fusarium spp. | 0.0156 | 0.0313 | [1] |
| Aspergillus spp. | 0.0156 | 0.0313 | [1] | |
| Alternaria alternata | 0.0313 | 0.0313 | [1] |
MIC₅₀: Minimum inhibitory concentration for 50% of the isolates. MIC₉₀: Minimum inhibitory concentration for 90% of the isolates.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the reaction of a diazonium salt with mercuric chloride.
Materials:
-
Aniline
-
Sodium nitrite (B80452)
-
Hydrochloric acid
-
Mercuric chloride
-
Copper powder (optional, as a catalyst)
-
Acetone
-
Xylene
Procedure:
-
Diazotization: Aniline is diazotized by reacting it with sodium nitrite in the presence of hydrochloric acid at a low temperature (0-5 °C) to form benzenediazonium (B1195382) chloride.
-
Reaction with Mercuric Chloride: The cold solution of benzenediazonium chloride is then reacted with a solution of mercuric chloride. This forms a double salt, the diazonium chloromercurate.
-
Decomposition: The diazonium chloromercurate is decomposed, often by warming or with the aid of a catalyst like copper powder, to yield this compound, nitrogen gas, and hydrochloric acid.
-
Isolation and Purification: The crude this compound is isolated by filtration and then purified by recrystallization from a suitable solvent, such as xylene.
Caption: this compound Synthesis Workflow.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A guidelines for filamentous fungi.[1][5]
Materials:
-
This compound
-
Fungal isolates to be tested
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Fungal colonies are grown on potato dextrose agar. Spores are harvested and suspended in sterile saline. The suspension is adjusted to a specific optical density using a spectrophotometer to achieve a standardized spore concentration.
-
Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then prepared in RPMI-1640 medium in the 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized fungal spore suspension. A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.
-
Incubation: The microtiter plates are incubated at a controlled temperature (e.g., 35 °C) for a specified period (e.g., 48-72 hours).
-
Reading Results: The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible fungal growth.
Caption: Antifungal Susceptibility Testing Workflow.
Regulatory Status and Safety Considerations
The use of this compound and other organomercury compounds is highly regulated and has been phased out in many applications globally due to their toxicity.
-
Toxicity: this compound is toxic to humans and can be absorbed through the skin.[1] It can cause severe health effects, including neurological damage.[1] The oral LD50 in rats is 60 mg/kg.[6]
-
Environmental Impact: Mercury and its compounds are persistent environmental pollutants that can bioaccumulate in the food chain.
-
Regulatory Actions:
-
In the United States, the use of mercury compounds in paints was discontinued in the early 1990s.[7] The FDA has also taken steps to remove mercury-containing preservatives from many drug products.[6]
-
The European Union has stringent restrictions on the use of mercury compounds in cosmetics and other consumer products.
-
Many countries have banned or severely restricted the use of phenylmercuric compounds as agricultural fungicides.
-
Given the significant health and environmental risks, the use of this compound is generally not recommended, and safer alternatives should be considered. Researchers and professionals working with this compound must adhere to strict safety protocols, including the use of appropriate personal protective equipment and proper waste disposal procedures.
Conclusion
This compound is a highly effective fungicide and preservative due to its ability to inhibit essential fungal enzymes. However, its significant toxicity and environmental persistence have led to stringent regulatory controls and a decline in its use. This guide has provided a technical overview of its properties, mechanism of action, and fungicidal efficacy, along with detailed experimental protocols for its synthesis and testing. While its historical significance in antimicrobial applications is noteworthy, the focus in modern research and development is on the discovery and implementation of safer and more environmentally benign alternatives.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | C6H5ClHg | CID 7511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sulfhydryl groups as targets of mercury toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Antifungal Activity of Fibrate-Based Compounds and Substituted Pyrroles That Inhibit the Enzyme 3-Hydroxy-methyl-glutaryl-CoA Reductase of Candida glabrata (CgHMGR), Thus Decreasing Yeast Viability and Ergosterol Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Synthesis of Phenylmercuric Chloride
Executive Summary: This document provides a comprehensive technical overview of phenylmercuric chloride (C₆H₅HgCl), an organomercury compound of significant historical interest. It details the molecular structure, physicochemical properties, and established synthesis pathways of the compound. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed experimental protocols and data presented for clarity and practical application. Due to the extreme toxicity of organomercury compounds, all handling and synthesis must be conducted with stringent safety protocols.
Molecular Structure of this compound
This compound is an organometallic compound consisting of a phenyl group (C₆H₅) covalently bonded to a mercury atom, which is in turn bonded to a chlorine atom. The core of the molecule features a carbon-mercury bond and a mercury-chlorine bond.
The molecular geometry around the mercury atom is predominantly linear, with the phenyl group's ipso-carbon, the mercury atom, and the chlorine atom forming a C-Hg-Cl axis. This linearity is characteristic of many R-Hg-X compounds. The mercury atom is sp-hybridized, forming two strong sigma bonds.
Caption: Molecular structure of this compound.
Physicochemical and Quantitative Data
This compound presents as white, satiny crystalline leaflets or a fine powder.[1][2][3] Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₅ClHg | [3][4] |
| Molecular Weight | 313.15 g/mol | [2][3] |
| Appearance | White satiny leaflets or fine crystalline powder | [1][2][3] |
| Melting Point | 250-252 °C | [1][4] |
| Solubility | Soluble in benzene, ether, pyridine; Slightly soluble in hot ethanol (B145695); Insoluble in water. | [1][4] |
| CAS Number | 100-56-1 | [4] |
| Percent Composition | C: 23.01%, H: 1.61%, Cl: 11.32%, Hg: 64.06% | [3] |
Synthesis of this compound
The most established and reliable method for the synthesis of this compound is through the reaction of a benzenediazonium (B1195382) salt with mercuric chloride. This process, a variation of the Sandmeyer reaction, involves two primary stages:
-
Diazotization of Aniline (B41778): Aniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form benzenediazonium chloride.[5][6][7]
-
Reaction with Mercuric Chloride: The resulting diazonium salt solution is then reacted with a solution of mercuric chloride. This forms an intermediate addition compound (a double salt), which is subsequently decomposed, often with the aid of a catalyst like copper powder, to yield this compound, nitrogen gas, and other byproducts.[2]
Caption: Synthesis pathway for this compound.
Experimental Protocols
The following section provides a detailed experimental methodology for the synthesis of this compound.
Disclaimer: This protocol is adapted from a well-established procedure for a structurally similar compound, β-naphthylmercuric chloride, as detailed in Organic Syntheses.[2] All work involving mercury compounds must be performed by trained personnel in a certified fume hood with appropriate personal protective equipment.
Materials and Equipment
-
Chemicals: Aniline, concentrated hydrochloric acid (HCl), sodium nitrite (NaNO₂), mercuric chloride (HgCl₂), copper powder, acetone (B3395972), xylene, ice.
-
Equipment: Large beaker or crock (e.g., 2 L), mechanical stirrer, Büchner funnel, filtration flask, round-bottom flask with reflux condenser, heating mantle.
Step 1: Preparation of Benzenediazonium Chloride Solution
-
In a 2 L beaker equipped with a mechanical stirrer, combine 225 mL of concentrated hydrochloric acid and 250 mL of water.
-
To this acid solution, add 93.1 g (1.0 mole) of aniline. Stir until a suspension of aniline hydrochloride is formed.
-
Cool the suspension to below 5 °C by adding crushed ice directly to the mixture (approximately 250 g). Maintain this temperature throughout the diazotization.
-
In a separate beaker, dissolve 69 g (1.0 mole) of sodium nitrite in 150 mL of water and cool the solution.
-
Slowly add the cold sodium nitrite solution to the stirred aniline hydrochloride suspension. The rate of addition should be controlled to keep the temperature between 0 and 5 °C. Add more ice as needed.
-
After all the nitrite solution has been added, continue stirring for 15 minutes. A slight excess of nitrous acid should be confirmed with starch-iodide paper. The result is a cold solution of benzenediazonium chloride.
Step 2: Formation of the Diazonium-Mercuric Chloride Adduct
-
Prepare a solution of 271.5 g (1.0 mole) of mercuric chloride in 300 mL of concentrated hydrochloric acid, mixed with 300 g of ice.
-
Slowly add this cold mercuric chloride solution to the rapidly stirred benzenediazonium chloride solution.
-
A heavy, often yellowish, precipitate of the benzenediazonium chloride-mercuric chloride double salt will form.[2]
-
Continue stirring for 30 minutes after the addition is complete.
-
Collect the precipitated adduct by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold water (200 mL each) followed by two portions of cold acetone (75 mL each) to remove colored impurities.[2]
-
Air-dry the solid. Caution: This adduct can be explosive when heated or stored improperly.[2] It should be used promptly.
Step 3: Decomposition of the Adduct to this compound
-
In a large round-bottom flask (e.g., 2 L) equipped with a stirrer, place the dried adduct (approx. 0.3 mole), 700 mL of acetone, and 38 g (0.6 gram atom) of copper powder.[2]
-
Stir the mixture at room temperature. Nitrogen gas will evolve as the adduct decomposes. The reaction can be monitored by the cessation of gas evolution. The process may take several hours and can be left to stir overnight.[2]
Step 4: Isolation and Purification
-
After decomposition is complete, collect the insoluble material by vacuum filtration.
-
Transfer the solid residue to a large flask and add approximately 3 L of xylene.
-
Heat the xylene mixture to boiling to extract the this compound. Filter the hot solution through a pre-heated funnel to remove copper powder and other insoluble byproducts.
-
Allow the hot xylene filtrate to cool slowly to room temperature, and then cool further in an ice bath.
-
Crystals of this compound will precipitate. Collect the crystals by vacuum filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent like hot ethanol or benzene, if necessary. The final product should be white, crystalline, with a melting point of approximately 250-252 °C.[1][4]
Safety and Handling
Extreme Hazard: this compound is highly toxic and fatal if swallowed, inhaled, or in contact with skin.[1] It is a neurotoxin and can cause severe burns and cumulative organ damage through repeated exposure. It is also very toxic to aquatic life with long-lasting effects.
-
Engineering Controls: All manipulations must be conducted in a high-efficiency fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles at all times.
-
Handling: Avoid creating dust. Use wet methods for cleaning spills.
-
Disposal: All waste containing this compound or other mercury compounds must be disposed of as hazardous waste according to institutional and governmental regulations. Do not discharge to the environment.
References
Phenylmercuric Chloride: An In-depth Technical Guide to its Degradation and Environmental Fate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylmercuric chloride (PMC), an organomercury compound formerly used as a fungicide and preservative, poses significant environmental and health risks due to the toxicity of mercury and its derivatives. This technical guide provides a comprehensive overview of the degradation pathways, environmental fate, and toxicological effects of PMC. It summarizes available quantitative data on its persistence, details experimental protocols for its study, and visualizes key toxicological signaling pathways. While specific quantitative degradation data for PMC is limited, this guide draws upon information from closely related phenylmercury (B1218190) compounds to provide a thorough understanding of its environmental behavior.
Introduction
This compound (C₆H₅HgCl) is a white, crystalline solid with low solubility in water but soluble in organic solvents like benzene (B151609) and ether.[1][2] Its biocidal properties led to its use in agriculture and as a preservative in various products, including pharmaceuticals and paints.[3][4] However, the recognition of the significant toxicity of mercury compounds has led to restrictions on its use in many countries.[4] Understanding the degradation and environmental fate of PMC is crucial for assessing its long-term impact and developing remediation strategies.
Physicochemical Properties
The environmental transport and fate of a chemical are heavily influenced by its physical and chemical properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅ClHg | [1] |
| Molecular Weight | 313.15 g/mol | [1] |
| Melting Point | 250-252 °C | [1] |
| Water Solubility | Very slightly soluble (1 part in 20,000 parts cold water) | [1][2] |
| log Kow (Octanol-Water Partition Coefficient) | 1.78 | [1] |
| Vapor Pressure | 0.02 mmHg | [1] |
Degradation of this compound
The environmental persistence of PMC is determined by its susceptibility to both abiotic and biotic degradation processes. These processes transform PMC into various mercury species, including inorganic mercury (Hg²⁺), elemental mercury (Hg⁰), and potentially more toxic organomercury compounds like methylmercury (B97897).
Abiotic Degradation
Abiotic degradation of PMC primarily occurs through photolysis and hydrolysis.
-
Photodegradation: Phenylmercury compounds are known to be susceptible to degradation by sunlight.[3] The primary mechanism involves the cleavage of the carbon-mercury bond, which leads to the formation of inorganic mercury (Hg²⁺) and benzene.[3] One study indicated that this compound showed minimal decomposition after the equivalent of 7 days of ultraviolet light exposure, suggesting it may be relatively stable under certain light conditions.[1] However, the presence of photosensitizers in the environment can influence the rate of photodegradation.
Biotic Degradation
Microbial activity is a key factor in the transformation of organomercury compounds in the environment. Mercury-resistant bacteria have evolved mechanisms to detoxify these compounds.
-
Reductive Degradation: Some bacteria possess the mer operon, which encodes for enzymes capable of cleaving the carbon-mercury bond in organomercurials (via organomercurial lyase, MerB) and subsequently reducing ionic mercury (Hg²⁺) to the less toxic and more volatile elemental mercury (Hg⁰) (via mercuric reductase, MerA).[6] Studies on the closely related compound, phenylmercuric acetate (B1210297) (PMA), have shown that mercury-resistant bacteria can degrade it to elemental mercury and benzene.[6][7][8][9] One study reported a half-life of 12.5 days for PMA in the presence of approximately 10⁵ mercury-resistant organisms/ml.[7]
-
Metabolic Conversion: Research has also shown that microorganisms can metabolize PMA to diphenylmercury.[5] It is important to note that these studies did not find evidence of methylation to the highly neurotoxic methylmercury from PMA degradation.[5]
The overall biotic degradation pathway of phenylmercury compounds can be visualized as follows:
References
- 1. This compound | C6H5ClHg | CID 7511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 100-56-1: this compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. REACH Annex XVII Restriction on Phenylmercury Compounds | SGS [sgs.com]
- 5. Phenylmercuric acetate: metabolic conversion by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Biodegradation of Phenylmercuric Acetate by Mercury-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodegradation of phenylmercuric acetate by mercury-resistant bacteria (Journal Article) | OSTI.GOV [osti.gov]
An In-Depth Technical Guide to Phenylmercuric Chloride and Its Synonyms in Scientific Literature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of phenylmercuric chloride, an organomercury compound historically used for its potent antimicrobial properties. This document details its various synonyms encountered in scientific literature, summarizes its key quantitative properties, outlines experimental protocols for its evaluation, and elucidates its biochemical mechanism of action.
Nomenclature and Synonyms
This compound is known by a multitude of synonyms in scientific and commercial literature. Accurate identification is crucial for comprehensive literature reviews and regulatory compliance. The primary identifier is its CAS Registry Number: 100-56-1.[1][2]
Table 1: Synonyms and Identifiers for this compound
| Category | Synonym/Identifier |
| IUPAC Name | chloro(phenyl)mercury[1] |
| CAS Name | Chlorophenylmercury[1] |
| CAS Registry Number | 100-56-1[1][2] |
| Common Synonyms | Phenylmercury chloride[1], (Chloromercuri)benzene[1], Mercuriphenyl chloride[1], Phenyl chloromercury[1], Monophenylmercury chloride[1] |
| Trade Names | Agrenal[1], Agronal[1], Hexason[1], Mercutal, Merfazin, Mersolite 2, Stopspot[1] |
| Other Identifiers | PMC (fungicide)[1], UN2026 |
Quantitative Data and Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for its handling, formulation, and the interpretation of experimental results.
Table 2: Physicochemical and Toxicological Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₅ClHg[2] |
| Molecular Weight | 313.15 g/mol [1] |
| Appearance | White satiny leaflets or crystalline powder[1] |
| Melting Point | 250-252 °C[1] |
| Solubility | Insoluble in water; Soluble in benzene, ether, and pyridine; Slightly soluble in hot ethanol[1] |
| Vapor Pressure | 0.02 mmHg |
| LogP (Octanol-Water Partition Coefficient) | 1.78[1] |
| Acute Toxicity (Oral, Rat LD50) | 60 mg/kg[1] |
| Acute Toxicity (Dermal, Fatal in humans) | Fatal in contact with skin[2] |
| Acute Toxicity (Inhalation, Fatal in humans) | Fatal if inhaled[2] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects[2] |
Biochemical Mechanism of Action
The primary mechanism of action for this compound's potent biocidal activity is its high affinity for sulfhydryl (-SH) groups in proteins. Mercury readily forms covalent bonds with the sulfur in cysteine residues, leading to the irreversible inhibition of essential enzymes. This disruption of enzymatic function leads to cellular dysfunction and, ultimately, cell death in microorganisms.
Furthermore, studies on the related compound, mercuric chloride, suggest a potential mechanism of cytotoxicity involving the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[3] Activation of this pathway is a key event in the cellular stress response and can lead to apoptosis (programmed cell death).
Below is a diagram illustrating the proposed signaling pathway for mercury-induced cytotoxicity.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
Determination of Minimum Inhibitory Concentration (MIC) - Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing of filamentous fungi and can be applied to assess the antifungal activity of this compound.[4]
Materials:
-
This compound stock solution (in an appropriate solvent like DMSO)
-
Test fungi (e.g., Aspergillus niger, Fusarium spp.)[4]
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the test fungus on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation is observed.
-
Harvest conidia by flooding the plate with sterile saline and gently scraping the surface.
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.
-
-
Preparation of Drug Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of desired final concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well with the fungal suspension.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 48-72 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
-
In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the cytotoxic effects of this compound on a mammalian cell line, such as human kidney epithelial cells, which are a known target of mercury toxicity.[5]
Materials:
-
Human kidney epithelial cell line (e.g., HK-2)
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics
-
This compound stock solution
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the solvent used for the stock solution) and a blank (medium only).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for assessing the in vitro toxicity of this compound.
This guide provides a foundational understanding of this compound for scientific professionals. Due to its high toxicity and environmental concerns, the use of this compound is heavily restricted in many countries.[6] All handling and experimentation should be conducted with extreme caution and in accordance with all applicable safety regulations.
References
- 1. This compound | C6H5ClHg | CID 7511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Mercuric chloride stimulates distinct signal transduction pathway for DNA synthesis in a T-cell line, CTLL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal effect of ophthalmic preservatives phenylmercuric nitrate and benzalkonium chloride on ocular pathogenic filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An in vitro test for measuring cytotoxicity of mercuric chloride to human kidney epithelial cells by specific enzyme release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 100-56-1: this compound | CymitQuimica [cymitquimica.com]
Delving into the Shadows: An In-depth Technical Guide on the Early Studies of Phenylmercuric Chloride's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmercuric chloride (PMC), an organomercurial compound, garnered significant attention in the mid-20th century for its potent biological activity. Early investigations into its mechanism of action laid the groundwork for our understanding of heavy metal toxicology and enzyme inhibition. This technical guide provides a comprehensive overview of these seminal studies, focusing on the core biochemical interactions and the experimental approaches used to elucidate them. The primary mechanism of action identified in these early studies is the high-affinity interaction of the phenylmercuric cation with sulfhydryl (-SH) groups of proteins, leading to potent enzyme inhibition and disruption of cellular function.[1]
Core Mechanism: The Sulfhydryl Interaction
The foundational principle underlying the biological effects of this compound is its potent and often irreversible reaction with sulfhydryl groups, primarily from cysteine residues within proteins. This high affinity disrupts protein structure and function, with enzymes being a principal target.
The reaction can be represented as:
Protein-SH + C₆H₅HgCl → Protein-S-Hg-C₆H₅ + HCl
This covalent modification of essential sulfhydryl groups within the active sites or allosteric regions of enzymes leads to a loss of their catalytic activity.
Quantitative Analysis of Enzyme Inhibition
Early research quantified the inhibitory potency of phenylmercuric compounds on various enzymes. While specific data for this compound is sparse in readily available literature from the pre-2000 era, the following table summarizes the inhibitory concentrations of the closely related compound, phenylmercuric nitrate, as studied by Cook and Kreke in 1946. These values provide a quantitative insight into the potent enzyme inhibition by phenylmercuric compounds.
| Enzyme System | Source | Substrate | Phenylmercuric Nitrate Concentration for ~50% Inhibition (M) |
| Yeast Respiration | Baker's Yeast | Glucose | ~ 1 x 10⁻⁵ |
| Yeast Fermentation | Baker's Yeast | Glucose | > 1 x 10⁻⁴ |
| Succinoxidase | Pig Heart | Succinate | ~ 3 x 10⁻⁶ |
Key Experiments and Methodologies
The following sections detail the experimental protocols adapted from seminal early studies that were instrumental in defining the mechanism of action of mercurials.
Inhibition of Yeast Respiration and Fermentation
Objective: To determine the effect of phenylmercuric compounds on the metabolic activity of yeast.
Experimental Protocol (adapted from Cook & Kreke, 1946):
-
Yeast Suspension Preparation: A fresh suspension of baker's yeast in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) was prepared. The concentration of the yeast was standardized, often by dry weight determination.
-
Inhibitor and Substrate Addition: The yeast suspension was pre-incubated with varying concentrations of the phenylmercuric compound for a defined period. Following pre-incubation, the substrate (glucose) was added to initiate the metabolic process.
-
Measurement of Respiration: Oxygen consumption was measured using a Warburg respirometer. The yeast suspension, inhibitor, and substrate were placed in the main compartment of the Warburg flask, with a potassium hydroxide (B78521) solution in the center well to absorb the evolved carbon dioxide. The flasks were incubated in a constant temperature water bath, and the change in pressure due to oxygen consumption was recorded over time.
-
Measurement of Fermentation: Carbon dioxide production under anaerobic conditions was measured, also using a Warburg respirometer. The system was flushed with an inert gas (e.g., nitrogen) to create an anaerobic environment. The amount of CO₂ evolved was measured by the change in pressure in the manometer.
-
Data Analysis: The rates of oxygen consumption or carbon dioxide production were calculated and compared between the control (no inhibitor) and the experimental groups to determine the percentage of inhibition at each concentration of the phenylmercuric compound.
Inhibition of Succinoxidase System
Objective: To investigate the inhibitory effect of mercurials on a key enzyme complex of the mitochondrial respiratory chain.
Experimental Protocol (adapted from Barron & Kalnitsky, 1947):
-
Enzyme Preparation: A preparation of succinoxidase was obtained from minced pig heart tissue. This typically involved homogenization and differential centrifugation to isolate the mitochondrial fraction containing the enzyme complex.
-
Assay Mixture: The reaction mixture contained phosphate buffer (pH ~7.4), the enzyme preparation, and the substrate, sodium succinate.
-
Inhibitor Addition: this compound, dissolved in a suitable solvent, was added to the reaction mixture at various concentrations.
-
Measurement of Enzyme Activity: The activity of the succinoxidase system was determined by measuring oxygen consumption using a Warburg respirometer, similar to the yeast respiration experiment.
-
Reactivation Studies: To confirm the involvement of sulfhydryl groups, reactivation experiments were performed. After inhibition with the mercurial, a dithiol compound such as 2,3-dimercaptopropanol (British Anti-Lewisite, BAL) was added to the mixture. The restoration of enzyme activity was then measured.
-
Data Analysis: The rate of oxygen uptake was calculated for each condition. The concentration of the mercurial required for 50% inhibition (IC50) was determined. The degree of reactivation by the dithiol was also quantified.
References
Methodological & Application
Application Notes and Protocols for Phenylmercuric Chloride as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmercuric chloride (PMC) is a potent, broad-spectrum enzyme inhibitor. Its primary mechanism of action involves the high-affinity binding of the mercury atom to sulfhydryl groups (also known as thiol groups, -SH) present in the cysteine residues of enzymes.[1] This interaction can lead to conformational changes in the protein structure, ultimately resulting in the inhibition of the enzyme's catalytic activity. Due to its reactivity with these essential functional groups, PMC can inhibit a wide range of enzymes, particularly those that rely on cysteine residues for their function.
Historically, organomercurial compounds like PMC were used extensively in biochemical research to probe the role of sulfhydryl groups in enzyme catalysis. However, due to their high toxicity, their use has significantly declined. These application notes provide a comprehensive overview of the use of PMC as an enzyme inhibitor, including its mechanism of action, available quantitative data (with a necessary reliance on data from the closely related mercuric chloride), detailed experimental protocols, and essential safety information.
Mechanism of Action
The inhibitory effect of this compound is primarily attributed to its covalent interaction with the sulfhydryl groups of cysteine residues within enzymes. This process, known as mercuration, disrupts the protein's native structure and function. The reaction can be represented as:
Enzyme-SH + C₆H₅HgCl → Enzyme-S-Hg-C₆H₅ + HCl
This binding is typically strong and often considered irreversible under physiological conditions. The formation of this stable enzyme-inhibitor complex prevents the enzyme from binding to its substrate and carrying out its normal catalytic function.
Data Presentation: Quantitative Inhibition Data
Quantitative data for the inhibition of specific enzymes by this compound is scarce in recent literature. The following table summarizes available IC₅₀ values for mercuric chloride (HgCl₂), a closely related mercury compound that also acts by targeting sulfhydryl groups. This data can serve as a proxy to estimate the potent inhibitory activity of organomercurials, though direct quantitative comparisons should be made with caution.
| Enzyme/Protein Target | Inhibitor | IC₅₀ Value | Organism/System |
| Thioredoxin Reductase | Mercury | 9 nM[2] | General |
| Urease | Mercuric Chloride | 0.018 µM[3] | Jack Bean |
| Hexokinase (cytosolic) | Mercuric Chloride | 4.1 µM[4] | Rat Brain |
| Hexokinase (mitochondrial) | Mercuric Chloride | 1.4 µM[4] | Rat Brain |
| Renal Na+-Pi Cotransporter | Mercuric Chloride | 54 µM | Renal Brush Border Membrane |
Note: The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Experimental Protocols
General Protocol for Enzyme Inhibition Assay Using this compound
This protocol provides a general framework for assessing the inhibitory effect of PMC on a target enzyme. Specific parameters such as substrate concentration, enzyme concentration, and buffer composition should be optimized for the particular enzyme under investigation.
Materials:
-
Purified target enzyme
-
Substrate for the target enzyme
-
This compound (PMC)
-
Appropriate buffer solution for the enzyme assay
-
Spectrophotometer or other suitable detection instrument
-
Pipettes and sterile, nuclease-free pipette tips
-
96-well plates or cuvettes
-
Personal Protective Equipment (PPE): Lab coat, safety goggles, and chemical-resistant gloves.[5]
Procedure:
-
Preparation of Reagents:
-
Buffer Solution: Prepare the optimal buffer for the target enzyme's activity, ensuring the pH is stable throughout the experiment.
-
Enzyme Solution: Prepare a stock solution of the purified enzyme in the assay buffer. The final concentration used in the assay should result in a measurable rate of reaction.
-
Substrate Solution: Prepare a stock solution of the substrate in the assay buffer. The final concentration should ideally be at or near the Michaelis constant (Km) of the enzyme to ensure sensitive detection of inhibition.
-
This compound (PMC) Stock Solution: Due to its low aqueous solubility, prepare a stock solution of PMC in an appropriate organic solvent such as ethanol (B145695) or DMSO.[6] For example, a 10 mM stock solution can be prepared and then serially diluted.
-
-
Enzyme Inhibition Assay:
-
Set up a series of reactions in a 96-well plate or cuvettes. Each reaction should have a final volume that is compatible with the detection instrument.
-
Control Reactions:
-
No Inhibitor Control: Contains the enzyme, substrate, and buffer (with the same amount of solvent used for the inhibitor). This represents 100% enzyme activity.
-
No Enzyme Control: Contains the substrate and buffer to measure any non-enzymatic substrate degradation.
-
No Substrate Control: Contains the enzyme and buffer to measure any background signal from the enzyme preparation.
-
-
Inhibitor Reactions: Prepare a range of PMC concentrations by serially diluting the stock solution in the assay buffer.
-
Pre-incubation: Add the enzyme and the various concentrations of PMC to the wells/cuvettes. Allow for a pre-incubation period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells/cuvettes simultaneously (if possible, using a multichannel pipette for 96-well plates).
-
Data Collection: Immediately begin monitoring the reaction by measuring the change in absorbance, fluorescence, or other appropriate signal over time using a plate reader or spectrophotometer. The rate of the reaction is determined from the initial linear portion of the progress curve.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each PMC concentration.
-
Determine the percentage of inhibition for each PMC concentration relative to the "No Inhibitor Control" using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] * 100
-
Plot the percentage of inhibition against the logarithm of the PMC concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Safety Precautions and Disposal
This compound is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[5] Always wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.[5] Avoid inhalation of dust and contact with skin and eyes.[5]
Disposal: All waste containing this compound must be disposed of as hazardous waste according to local, state, and federal regulations.[5] Do not dispose of it down the drain.
Conclusion
This compound is a powerful tool for studying enzymes that contain essential sulfhydryl groups. Its potent and broad-spectrum inhibitory activity makes it useful for initial investigations into the functional role of cysteine residues in enzyme catalysis. However, its high toxicity necessitates strict adherence to safety protocols. The provided application notes and protocols offer a comprehensive guide for researchers to safely and effectively utilize this compound as an enzyme inhibitor in their studies. Due to the limited availability of recent quantitative data, researchers are encouraged to perform thorough dose-response experiments to determine the specific IC₅₀ for their enzyme of interest.
References
- 1. Inhibition of horse liver alcohol dehydrogenase by L-3,3',5-triiodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of papain by isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanism of jack bean urease inhibition by Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The action of phenylmercuric nitrate; effects on enzyme systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of papain by nitriles: mechanistic studies using NMR and kinetic measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiol Group Titration using Phenylmercuric Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of thiol groups (-SH), also known as sulfhydryl groups, is critical in various fields of biological and pharmaceutical research. Thiols, most notably the side chain of the amino acid cysteine, play a pivotal role in protein structure, enzyme catalysis, and cellular redox signaling. The ability to precisely measure the concentration of these groups is essential for understanding protein chemistry, evaluating the impact of oxidative stress, and in the development of therapeutic agents that target or are affected by thiol-disulfide exchange.
This document provides detailed application notes and experimental protocols for the determination of thiol groups using phenylmercuric chloride. This method, particularly the spectrophotometric application established by P.D. Boyer, offers a reliable and sensitive means of thiol quantification. Additionally, an amperometric titration protocol is outlined, providing an alternative electrochemical approach.
Principle of the Method
The fundamental principle behind this titration method is the high-affinity reaction between the mercury atom of an organomercurial compound, such as this compound (C₆H₅HgCl), and the sulfur atom of a thiol group (R-SH). This reaction forms a stable mercaptide bond (R-S-Hg-C₆H₅).
R-SH + C₆H₅HgCl → R-S-Hg-C₆H₅ + HCl
The titration can be monitored using two primary methods: spectrophotometry and amperometry.
-
Spectrophotometric Titration: This method, based on the work of Boyer (1954), relies on the increase in absorbance in the UV region (typically around 250-255 nm) upon the formation of the mercaptide bond. By incrementally adding the this compound titrant to the thiol-containing sample, the absorbance increases linearly until all thiol groups have reacted. The point at which the absorbance plateaus signifies the endpoint of the titration.
-
Amperometric Titration: This electrochemical technique involves the use of a rotating platinum electrode. A constant voltage is applied between the rotating electrode and a reference electrode. The current generated is proportional to the concentration of the electroactive species, in this case, the excess this compound. As the titrant is added, it reacts with the thiol groups and is consumed. Once all the thiol groups have reacted, an excess of this compound results in a sharp increase in the diffusion current. The endpoint is determined graphically by the intersection of the two linear portions of the titration curve.
Quantitative Data Summary
The following tables summarize key quantitative parameters for both the spectrophotometric and amperometric titration methods.
Table 1: Spectrophotometric Titration Parameters
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 250-255 nm | Boyer, 1954 |
| Molar Extinction Coefficient Change (Δε) at 255 nm | ~1,800 M⁻¹cm⁻¹ | Boyer, 1954 |
| Typical this compound Concentration | 0.1 - 1.0 mM | Boyer, 1954 |
| Typical Thiol Sample Concentration | 10 - 100 µM | Boyer, 1954 |
| Recommended pH | 4.6 | Boyer, 1954 |
| Stoichiometry (Thiol:PMC) | 1:1 | Boyer, 1954 |
Table 2: Amperometric Titration Parameters
| Parameter | Value | Notes |
| Applied Potential | -0.4 V vs. SCE | Sufficient to reduce excess this compound. |
| Rotating Platinum Electrode Speed | 600 - 1200 rpm | Ensures a stable diffusion current. |
| Typical this compound Concentration | 0.1 - 1.0 mM | Dependent on the expected thiol concentration. |
| Typical Thiol Sample Concentration | 10 - 200 µM | |
| Recommended pH | 7.0 - 7.4 | Optimal for many biological samples. |
| Stoichiometry (Thiol:PMC) | 1:1 |
Experimental Protocols
Protocol 1: Spectrophotometric Titration of Thiol Groups
This protocol is adapted from the method described by P.D. Boyer in J. Am. Chem. Soc. 1954, 76, 4331-4337.
Materials:
-
This compound (PMC) stock solution (e.g., 10 mM in a suitable solvent, stable when stored in the dark)
-
Acetate (B1210297) buffer (0.1 M, pH 4.6)
-
Thiol-containing sample (e.g., protein solution, cysteine standard)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes and tips
Procedure:
-
Preparation of Titrant: Prepare a working solution of this compound (e.g., 0.5 mM) by diluting the stock solution in the 0.1 M acetate buffer (pH 4.6).
-
Sample Preparation: Dissolve or dilute the thiol-containing sample in the 0.1 M acetate buffer (pH 4.6) to a final concentration that will give a measurable absorbance change (e.g., 50 µM).
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 255 nm.
-
Initial Absorbance: Place a known volume of the sample solution (e.g., 2 mL) into a quartz cuvette and record the initial absorbance (A₀).
-
Titration:
-
Add a small, precise volume of the this compound working solution (e.g., 5 µL) to the cuvette.
-
Mix thoroughly by gentle inversion or with a pipette, avoiding bubble formation.
-
Allow the reaction to complete (typically rapid, within 1 minute).
-
Record the absorbance.
-
Repeat the addition of the titrant in increments, recording the absorbance after each addition, until the absorbance readings no longer increase significantly.
-
-
Data Analysis:
-
Correct the absorbance readings for the dilution effect of adding the titrant. The corrected absorbance (A_corr) can be calculated as: A_corr = A_obs * (V_initial + V_added) / V_initial where A_obs is the observed absorbance, V_initial is the initial sample volume, and V_added is the total volume of titrant added.
-
Plot the corrected absorbance (A_corr) versus the volume of this compound added.
-
The plot will show two linear regions. The intersection of the lines of best fit for these two regions corresponds to the equivalence point, which is the volume of titrant required to react with all the thiol groups in the sample.
-
-
Calculation of Thiol Concentration:
-
Thiol Concentration (M) = (Volume of PMC at equivalence point (L) * Concentration of PMC (M)) / Initial Volume of Sample (L)
-
Protocol 2: Amperometric Titration of Thiol Groups
Materials:
-
This compound (PMC) stock solution (e.g., 10 mM)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Thiol-containing sample
-
Amperometric titration setup with a rotating platinum electrode and a saturated calomel (B162337) reference electrode (SCE)
-
Microburette
-
Nitrogen gas source
Procedure:
-
Preparation of Titrant: Prepare a working solution of this compound (e.g., 0.5 mM) in the phosphate buffer.
-
Sample Preparation: Dissolve or dilute the thiol-containing sample in the phosphate buffer to a suitable concentration (e.g., 100 µM).
-
Titration Cell Setup:
-
Place a known volume of the sample solution into the titration cell.
-
Immerse the rotating platinum electrode and the reference electrode in the solution.
-
Begin rotating the platinum electrode at a constant speed (e.g., 800 rpm).
-
Bubble nitrogen gas through the solution for 5-10 minutes to remove dissolved oxygen, and maintain a nitrogen atmosphere over the solution during the titration.
-
-
Amperometric Measurement:
-
Apply a constant potential of -0.4 V to the rotating platinum electrode versus the SCE.
-
Record the initial steady-state current.
-
-
Titration:
-
Add the this compound working solution from a microburette in small, precise increments.
-
After each addition, wait for the current to stabilize and then record the current reading.
-
Continue the additions well past the endpoint, which is indicated by a continuous increase in current.
-
-
Data Analysis:
-
Plot the measured current (in µA) versus the volume of this compound added.
-
The graph will consist of two linear portions with different slopes. The initial portion will show a relatively constant low current, while the portion after the endpoint will show a steep linear increase in current.
-
Extrapolate the two linear portions of the graph. The point of intersection represents the equivalence point.
-
-
Calculation of Thiol Concentration:
-
Thiol Concentration (M) = (Volume of PMC at equivalence point (L) * Concentration of PMC (M)) / Initial Volume of Sample (L)
-
Visualizations
Caption: Workflow for Spectrophotometric Thiol Titration.
Caption: Workflow for Amperometric Thiol Titration.
Caption: Chemical Reaction of Thiol Titration.
Application of Phenylmercuric Chloride in Proteomics: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of phenylmercuric chloride (PMC) as a valuable tool in the field of proteomics. PMC's unique properties as a thiol-reactive compound, particularly the reversible nature of its interaction with cysteine residues, make it a versatile reagent for a range of proteomics applications, from protein labeling and quantification to the characterization of protein structure and interactions.
Introduction to this compound in Proteomics
This compound is an organomercurial compound that exhibits high reactivity and specificity towards sulfhydryl (thiol) groups of cysteine residues in proteins. This reactivity forms the basis of its application in proteomics. Unlike many other thiol-reactive reagents that form irreversible covalent bonds, PMC forms a stable but reversible thiolate bond. This reversibility is a key advantage, allowing for the protection of cysteine residues or the capture and subsequent release of thiol-containing proteins and peptides.
Recent studies using electrospray ionization mass spectrometry (ESI-MS) have confirmed that organomercurials like phenylmercury (B1218190) acetate (B1210297) bind exclusively and tightly to free cysteine residues in proteins. No binding is observed with proteins that lack free cysteines, highlighting the specificity of this interaction[1]. This high specificity minimizes off-target modifications and simplifies data analysis in complex proteomic samples.
Key Applications in Proteomics
The unique chemical properties of this compound lend themselves to several important applications in proteomics:
-
Reversible Protein Labeling: PMC can be used to label proteins at cysteine residues. This is useful for introducing detectable tags (e.g., biotin, fluorophores) if a PMC-derivative with such a tag is synthesized. The reversibility allows for the removal of the label under specific conditions, which can be advantageous in multi-step experimental workflows.
-
Quantification of Protein Thiols: By reacting with accessible cysteine residues, PMC can be used to quantify the number of free thiols in a protein or a complex protein mixture. This is particularly relevant in studies of oxidative stress and redox regulation, where the oxidation state of cysteine residues is a critical indicator of cellular health.
-
Enrichment of Cysteine-Containing Peptides: Phenylmercuric compounds immobilized on a solid support (as an organomercury resin) can be used for the affinity capture of proteins or peptides containing specific cysteine post-translational modifications, such as S-nitrosylation, S-glutathionylation, or S-acylation. The modified proteins/peptides can then be released for identification and analysis by mass spectrometry[2].
-
Protein Structure and Interaction Probing (Footprinting): The reactivity of PMC with cysteine residues is dependent on their solvent accessibility. This property can be exploited in protein footprinting experiments to probe protein conformation and identify regions involved in protein-protein or protein-ligand interactions.
Experimental Protocols
General Protocol for Reversible Labeling of Proteins with this compound
This protocol is adapted from general procedures for thiol-reactive probes and is suitable for the labeling of proteins with this compound[2].
Materials:
-
This compound (PMC)
-
Protein of interest
-
Reaction Buffer: 10–100 mM Phosphate, Tris, or HEPES, pH 7.0–7.5
-
Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching solution: Concentrated solution of a low molecular weight thiol (e.g., glutathione, β-mercaptoethanol)
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment
-
Anhydrous DMSO or DMF for preparing PMC stock solution
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 50–100 µM.
-
If the protein contains disulfide bonds that need to be labeled, reduction is necessary. Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. If using DTT, the excess DTT must be removed by dialysis or a desalting column prior to adding PMC.
-
-
Labeling Reaction:
-
Prepare a fresh stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Add a 10–20 fold molar excess of the PMC stock solution to the protein solution. Add the reagent dropwise while gently stirring.
-
Protect the reaction mixture from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
To stop the reaction, add an excess of a low molecular weight thiol (e.g., glutathione) to consume any unreacted PMC.
-
Separate the labeled protein from excess reagent and byproducts using a desalting column or by extensive dialysis against a suitable buffer at 4°C.
-
-
Reversal of Labeling (Optional):
-
The phenylmercury-thiol bond can be cleaved by treatment with dilute HCl or an excess of a reducing agent like DTT[2]. The specific conditions for reversal (concentration, incubation time) should be optimized for the protein of interest.
-
Protocol for the Enrichment of Cysteine-Modified Peptides using an Organomercury Resin
This protocol outlines the general steps for using an organomercury resin to enrich peptides with specific cysteine modifications for mass spectrometry analysis[2].
Materials:
-
Organomercury affinity resin
-
Cell or tissue lysate
-
Lysis/Binding Buffer (e.g., HEN buffer: 250 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine, pH 7.7)
-
Wash Buffers (e.g., high salt and low salt washes)
-
Elution Buffer (e.g., buffer containing a high concentration of β-mercaptoethanol or DTT)
-
Reagents for protein digestion (e.g., trypsin)
-
Mass spectrometer
Procedure:
-
Protein Extraction and Preparation:
-
Lyse cells or tissues in a buffer that preserves the post-translational modification of interest.
-
Block free thiols in the protein lysate using a suitable alkylating agent (e.g., N-ethylmaleimide) if the goal is to enrich for specific oxidized cysteine modifications.
-
-
Affinity Enrichment:
-
Incubate the protein lysate with the organomercury resin to allow for the capture of proteins with accessible thiol groups or specific thiol modifications.
-
Wash the resin extensively with a series of wash buffers to remove non-specifically bound proteins.
-
-
On-Resin Digestion (Optional):
-
For peptide-level analysis, the captured proteins can be digested with a protease (e.g., trypsin) while still bound to the resin.
-
-
Elution:
-
Elute the bound proteins or peptides from the resin using an elution buffer containing a high concentration of a reducing agent (e.g., DTT or β-mercaptoethanol) to cleave the mercury-thiol bond.
-
-
Mass Spectrometry Analysis:
-
Analyze the eluted proteins or peptides by LC-MS/MS to identify the proteins and map the sites of cysteine modification.
-
Data Presentation
Quantitative data from proteomics experiments using this compound can be summarized in tables for clear comparison. For example, a study investigating changes in protein thiol reactivity in response to a drug treatment could present the data as follows:
| Protein ID | Gene Name | Peptide Sequence | Fold Change in Thiol Reactivity (Treated/Control) | p-value |
| P12345 | TRX | ...DVC E... | 2.5 | 0.001 |
| Q67890 | GSR | ...LGC T... | 0.8 | 0.045 |
| A1B2C3 | PRDX2 | ...AFC G... | 3.1 | < 0.001 |
This table is a representative example and does not contain actual experimental data.
Visualizations
Experimental Workflow for Reversible Protein Labeling
The following diagram illustrates the general workflow for the reversible labeling of proteins using this compound.
Signaling Pathway Analysis of Redox-Sensitive Proteins
This compound can be used to identify redox-sensitive cysteine residues that may play a role in signaling pathways. Once identified, these proteins can be mapped to known pathways.
Conclusion
This compound is a powerful and versatile reagent for the study of protein thiols in proteomics. Its high specificity for cysteine residues and the unique reversibility of the mercury-thiol bond offer distinct advantages for a variety of applications, including protein labeling, quantification, and the enrichment of modified peptides. The protocols and information provided herein serve as a guide for researchers to effectively incorporate this compound into their proteomics workflows, enabling new insights into the critical roles of cysteine modifications in biological processes and disease.
References
Application Note: Phenylmercuric Chloride as a Standard for Mercury Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction The accurate quantification of mercury (Hg) is critical in pharmaceutical manufacturing, environmental monitoring, and clinical research due to its high toxicity. The choice of a reliable, stable, and well-characterized standard is fundamental to achieving accurate analytical results. Phenylmercuric chloride (PMC), an organomercury compound, has been historically used in various applications, including as a preservative in some pharmaceutical formulations and as an analytical standard.[1][2] While its use is now heavily restricted due to severe toxicity, it remains a relevant reference material for specific analytical methods, particularly for the validation of procedures designed to detect organomercury species.[3][4]
This document provides a detailed overview of the properties of this compound and protocols for its use as a standard in mercury analysis by Cold Vapor Atomic Absorption Spectrometry (CVAAS).
WARNING: this compound is extremely toxic and environmentally hazardous. It is fatal if swallowed, inhaled, or in contact with skin and can cause damage to organs through prolonged exposure.[1][4] All handling must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. All waste must be disposed of as hazardous material according to institutional and local regulations.
Properties of this compound
This compound is a white, crystalline solid.[1][4] Its stability as an organometallic compound makes it suitable as a reference material, provided appropriate handling and preparation procedures are followed. Key quantitative properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₆H₅HgCl | [1][4] |
| Molecular Weight | 313.15 g/mol | [1][4] |
| Appearance | White satiny crystals/leaflets | [1][4] |
| Melting Point | 250-252 °C | [1][4] |
| Solubility in Water | Insoluble / Very slightly soluble (~50 mg/L) | [1] |
| Solubility in Solvents | Soluble in benzene, ether, pyridine; slightly soluble in hot ethanol. | [1] |
| CAS Number | 100-56-1 | [1][4] |
Experimental Protocols
The analytical workflow for using this compound as a standard involves two main stages: the preparation of standard solutions and the analysis by CVAAS. A critical step is the oxidative digestion, which breaks the carbon-mercury bond to convert organomercury into inorganic mercuric ions (Hg²⁺), the form detectable by standard CVAAS methods.[3][5]
Workflow for Standard Preparation
The following diagram outlines the logical flow for preparing mercury standards from solid this compound.
References
Application Notes and Protocols for the Safe Handling and Disposal of Phenylmercuric Chloride in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the safe handling and disposal of phenylmercuric chloride in a laboratory setting. Adherence to these protocols is crucial to mitigate the significant health and environmental risks associated with this highly toxic organomercury compound.
Hazard Identification and Physicochemical Properties
This compound is a white, crystalline powder that is highly toxic by inhalation, ingestion, and skin absorption.[1] It can cause severe irritation to the eyes, skin, and respiratory tract, with the potential for chemical burns.[2] Chronic exposure to mercury compounds can lead to permanent central nervous system damage, tremors, and personality changes.[2] Due to its toxicity, its use has been largely discontinued (B1498344) in many applications.[1]
Table 1: Physicochemical and Toxicological Data for this compound
| Property | Value | Reference |
| Chemical Formula | C₆H₅HgCl | [2] |
| Molecular Weight | 313.14 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 250-252 °C | [1] |
| Solubility | Insoluble in water.[1] Soluble in benzene, ether, and pyridine. Slightly soluble in hot ethanol.[1] | [1] |
| Oral LD50 (rat) | 60 mg/kg | [2] |
| GHS Hazard Statements | H300: Fatal if swallowed. H310: Fatal in contact with skin. H330: Fatal if inhaled. H373: May cause damage to organs through prolonged or repeated exposure. H400: Very toxic to aquatic life. H410: Very toxic to aquatic life with long lasting effects. | [3] |
Safe Handling Protocols
Engineering Controls
-
Fume Hood: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or fumes.[2]
-
Ventilation: Ensure adequate general laboratory ventilation.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
-
Gloves: Wear nitrile or other mercury-resistant gloves. Always double-glove.
-
Eye Protection: Chemical safety goggles and a face shield are required.[2]
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn.
-
Respiratory Protection: For situations with a potential for aerosol generation or if working outside a fume hood is unavoidable, a NIOSH-approved respirator with mercury vapor cartridges is essential.[2]
Caption: Required safety measures for handling this compound.
General Handling Practices
-
Avoid Dust Formation: Handle the solid material carefully to minimize dust generation.[2]
-
Designated Area: Designate a specific area within the fume hood for working with this compound.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is critical.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Detailed Spill Cleanup Procedure
-
Evacuate and Secure: Immediately evacuate the affected area and restrict access. Inform laboratory personnel and the safety officer.
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
-
Personal Protective Equipment: Before beginning cleanup, don the appropriate PPE as described in section 2.2.
-
Containment: For solid spills, carefully cover the area with a mercury decontaminant powder or wetted absorbent pads to prevent dust from becoming airborne. For solutions, create a dike around the spill with an inert absorbent material.
-
Collection:
-
Solids: Carefully sweep the material into a designated, labeled hazardous waste container. Avoid creating dust. A vacuum cleaner should never be used.
-
Liquids: Use absorbent pads to collect the liquid and place them in the hazardous waste container.
-
-
Decontamination:
-
After the bulk of the spill has been removed, decontaminate the area using a solution of sodium sulfide (B99878) (see Section 4.1 for preparation).
-
Apply the decontamination solution to the spill area and let it sit for at least one hour.
-
Wipe the area with absorbent pads, and dispose of them as hazardous waste.
-
Finally, clean the area with soap and water.
-
-
Disposal: All contaminated materials, including PPE, must be disposed of as hazardous mercury waste according to institutional and local regulations.
Disposal Protocol: Conversion to Mercuric Sulfide
Disposal of this compound requires its conversion to a more stable and less soluble form. The recommended method is precipitation as mercuric sulfide (HgS), which is significantly less toxic and has a very low solubility product constant, minimizing its environmental mobility.
Table 2: Comparison of this compound and Mercuric Sulfide
| Property | This compound | Mercuric Sulfide (Metacinnabar) | Reference |
| Toxicity | High | Relatively Low | [4][5] |
| Solubility in Water | Insoluble | Virtually Insoluble | [1][6] |
| Solubility Product (Ksp) | Not applicable | Extremely low (e.g., 1.6 x 10⁻⁵²) | [7] |
| Environmental Mobility | Can be converted to other toxic forms | Highly stable and immobile |
Experimental Protocol: Precipitation of this compound as Mercuric Sulfide
This protocol details the conversion of this compound to mercuric sulfide for disposal.
Materials:
-
This compound waste
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Deionized water
-
Appropriate glassware (beakers, graduated cylinders)
-
Stir plate and stir bar
-
pH paper or meter
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Designated hazardous waste container for mercuric sulfide
Procedure:
-
Preparation of Sodium Sulfide Solution (in a fume hood):
-
Prepare a 1 M solution of sodium sulfide by dissolving 24.02 g of sodium sulfide nonahydrate in 100 mL of deionized water. Caution: Sodium sulfide is corrosive and releases hydrogen sulfide gas upon contact with acids. Handle with care.
-
-
Reaction Setup (in a fume hood):
-
Quantify the amount of this compound waste to be treated.
-
If the waste is a solid, dissolve it in a minimal amount of a suitable solvent (e.g., hot ethanol). If it is already in solution, proceed to the next step.
-
Place the this compound solution in a beaker with a stir bar.
-
-
Precipitation:
-
While stirring, slowly add a stoichiometric excess (approximately 1.5 to 2 equivalents) of the 1 M sodium sulfide solution to the this compound solution. The reaction is: C₆H₅HgCl + Na₂S → HgS (s) + C₆H₅SNa + NaCl
-
A black precipitate of mercuric sulfide (β-HgS) will form immediately.[6]
-
-
Reaction Completion and Aging:
-
Continue stirring the mixture at room temperature for at least one hour to ensure the reaction goes to completion.
-
Allow the precipitate to settle.
-
-
Verification of Complete Precipitation (Optional but Recommended):
-
Take a small aliquot of the supernatant and add a drop of the sodium sulfide solution. If no further precipitation occurs, the reaction is complete.
-
-
Filtration:
-
Separate the mercuric sulfide precipitate from the liquid by vacuum filtration using a Büchner funnel and appropriate filter paper.
-
-
Washing:
-
Wash the precipitate on the filter paper with deionized water to remove any soluble byproducts.
-
-
Drying and Storage:
-
Carefully transfer the filtered mercuric sulfide to a labeled, dedicated hazardous waste container.
-
Allow the solid to air-dry in the fume hood. Do not heat to dry , as this can cause the release of mercury vapor.
-
-
Disposal of Filtrate:
-
The filtrate may still contain residual organic compounds and should be collected and disposed of as hazardous liquid waste.
-
-
Final Disposal:
-
The dried mercuric sulfide should be disposed of through your institution's hazardous waste program. It is a more stable form for final disposal.
-
Disposal Workflow Diagram
Caption: Step-by-step process for the disposal of this compound.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[2]
-
Skin Contact: Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2]
-
Ingestion: Do not induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[2]
-
Inhalation: Get medical aid immediately. Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen.[2]
Conclusion
This compound is a hazardous substance that requires strict adherence to safety protocols. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in these application notes, and by following the detailed disposal protocol for its conversion to the more stable mercuric sulfide, researchers can minimize the risks associated with this compound and ensure a safer laboratory environment. Always consult your institution's specific safety guidelines and hazardous waste disposal procedures.
References
- 1. Refining thermodynamic constants for mercury(II)-sulfides in equilibrium with metacinnabar at sub-micromolar aqueous sulfide concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The comparative renotoxicology of phenylmercury and mercuric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 5. Mercury in traditional medicines: Is cinnabar toxicologically similar to common mercurials? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mercury sulfide - Wikipedia [en.wikipedia.org]
- 7. Solved The Ksp of mercury(ii) sulfide is 1.6 x 10-52. What | Chegg.com [chegg.com]
Application Notes and Protocols: Phenylmercuric Chloride Reaction with Cysteine Residues in Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmercuric chloride (PMC) is an organomercurial compound that exhibits high reactivity and specificity towards the sulfhydryl (thiol) groups of cysteine residues in proteins. This reactivity makes it a valuable tool in protein chemistry and drug development for a variety of applications, including the quantification of accessible cysteine residues, the study of enzyme kinetics, and the characterization of protein structure-function relationships. The reaction involves the formation of a stable mercaptide bond between the phenylmercury (B1218190) group and the sulfur atom of the cysteine side chain. This modification can be monitored spectrophotometrically, providing a quantitative measure of the reaction.
The reaction is generally reversible through the addition of an excess of a small-molecule thiol-containing compound, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol. This reversibility allows for the controlled modification and subsequent restoration of protein function, further expanding its utility in research.
Principle of the Reaction
The fundamental reaction involves the electrophilic mercury atom of this compound reacting with the nucleophilic thiolate anion (R-S⁻) of a cysteine residue. The general form of this reaction is as follows:
Protein-SH + C₆H₅HgCl ⇌ Protein-S-Hg-C₆H₅ + H⁺ + Cl⁻
This reaction leads to the formation of a stable phenylmercuric mercaptide. The formation of this new chemical bond alters the ultraviolet (UV) absorption spectrum of the protein, a change that can be precisely measured to quantify the number of modified cysteine residues.
Applications in Research and Drug Development
-
Quantification of Accessible Cysteine Residues: this compound can be used to titrate the number of solvent-accessible cysteine residues in a protein. This information is crucial for understanding protein folding, structure, and the local environment of specific cysteine residues.
-
Enzyme Inhibition Studies: Cysteine residues are often found in the active sites of enzymes and are critical for their catalytic activity. This compound can act as a potent inhibitor by modifying these active-site cysteines. Studying the kinetics of this inhibition can provide insights into the enzyme's catalytic mechanism and the role of specific cysteine residues.[1][2][3]
-
Probing Protein Conformation: The reactivity of a particular cysteine residue with this compound can be influenced by its local environment within the protein's three-dimensional structure. Changes in protein conformation, induced by ligand binding or other modifications, can alter the accessibility of cysteine residues, which can be detected by changes in their reactivity towards this compound.
-
Drug Development: As many enzymes and receptors rely on cysteine residues for their function, phenylmercuric compounds and their derivatives can serve as lead compounds in the development of targeted covalent inhibitors. Understanding the reaction of these compounds with their target proteins is a critical step in the drug discovery process.
Data Presentation
Table 1: Spectrophotometric Data for Thiol Quantification
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance Change | ~250-255 nm | Boyer, 1954 |
| Molar Extinction Coefficient Change (Δε) at 255 nm | ~7,600 M⁻¹cm⁻¹ | Boyer, 1954 |
Note: The exact wavelength and molar extinction coefficient can vary slightly depending on the protein and buffer conditions. It is recommended to determine these values empirically for each specific system.
Table 2: Example Data for Enzyme Inhibition by this compound
| This compound (µM) | Enzyme Activity (%) |
| 0 | 100 |
| 1 | 85 |
| 5 | 52 |
| 10 | 28 |
| 25 | 10 |
| 50 | 2 |
This table illustrates typical data that would be collected in an enzyme inhibition experiment. From this data, an IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) can be determined.
Experimental Protocols
Protocol 1: Spectrophotometric Titration of Accessible Cysteine Residues
This protocol is adapted from Boyer's method for the determination of sulfhydryl groups using organomercurials.
Materials:
-
Protein of interest with at least one cysteine residue
-
This compound (PMC) stock solution (e.g., 1-10 mM in a suitable solvent like ethanol (B145695) or DMSO)
-
Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.5
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Protein Preparation: Prepare a solution of the protein of interest in the reaction buffer at a known concentration (e.g., 1-10 µM).
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at the wavelength of maximum difference in absorbance between the unmodified and modified protein (typically around 250-255 nm). Blank the instrument with the reaction buffer.
-
Initial Absorbance: Measure the initial absorbance of the protein solution.
-
Titration: Add small, precise aliquots of the this compound stock solution to the protein solution in the cuvette. Mix gently after each addition.
-
Absorbance Readings: After each addition of PMC, allow the reaction to reach equilibrium (typically a few minutes) and record the absorbance.
-
Data Analysis: Plot the change in absorbance (ΔA) against the molar ratio of PMC to protein. The absorbance will increase linearly until all accessible sulfhydryl groups are saturated. The equivalence point, where the curve plateaus, corresponds to the number of reactive cysteine residues per protein molecule.
Diagram of Experimental Workflow:
Caption: Workflow for Spectrophotometric Titration of Protein Thiols.
Protocol 2: Determination of IC₅₀ for Enzyme Inhibition by this compound
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
This compound (PMC) stock solution
-
Assay Buffer
-
Plate reader or spectrophotometer for measuring enzyme activity
Procedure:
-
Enzyme and Substrate Preparation: Prepare solutions of the enzyme and its substrate in the assay buffer at appropriate concentrations for the activity assay.
-
Inhibitor Dilutions: Prepare a serial dilution of this compound in the assay buffer to cover a range of concentrations (e.g., from nanomolar to micromolar).
-
Enzyme-Inhibitor Incubation: In a microplate or individual tubes, add a fixed amount of the enzyme to each of the different concentrations of PMC. Include a control with no inhibitor. Incubate for a predetermined time (e.g., 15-30 minutes) to allow for the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate to each well/tube to start the enzymatic reaction.
-
Measure Activity: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of enzyme activity (relative to the uninhibited control) against the logarithm of the PMC concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Diagram of Logical Relationships in Enzyme Inhibition:
Caption: this compound as an Enzyme Inhibitor.
Safety Precautions
This compound is a highly toxic compound. It is readily absorbed through the skin and is harmful if swallowed or inhaled. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Dispose of all waste containing this compound according to your institution's hazardous waste disposal procedures.
References
- 1. The action of phenylmercuric nitrate; effects on enzyme systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Progress in Regulating the Activity of Enzymes with Photoswitchable Inhibitors [mdpi.com]
- 3. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Phenylmercuric Chloride in Protein Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmercuric chloride (PMC) is a heavy-atom compound that has historically played a significant role in solving the phase problem in X-ray crystallography. The introduction of heavy atoms into a protein crystal allows for the determination of initial phases through methods like Multiple Isomorphous Replacement (MIR) and Single Isomorphous Replacement with Anomalous Scattering (SIRAS). This is particularly crucial for novel protein structures where molecular replacement is not a viable option.[1][2] Organic mercury compounds, such as PMC, have been noted for their success in phasing, especially for challenging targets like membrane proteins.[3][4]
This document provides detailed application notes and protocols for the use of this compound in protein crystallization experiments.
Principle of Heavy-Atom Derivatization
The fundamental principle behind using heavy atoms like mercury is to introduce significant changes in X-ray scattering intensities without altering the crystal lattice (isomorphism).[5] Mercury, with its high atomic number (Z=80), is a strong X-ray scatterer compared to the lighter atoms (C, N, O, S) that constitute the bulk of a protein.[1] This difference in scattering can be exploited to locate the positions of the heavy atoms within the crystal lattice, which in turn provides phase information for the protein structure factors.
This compound typically forms covalent bonds with the sulfhydryl groups of cysteine residues in proteins.[1][6] It can also interact with histidine and other residues, though with lower affinity. The reactivity of PMC is influenced by factors such as pH and the composition of the crystallization buffer.
Application Notes
When to Use this compound:
-
Novel Structures: PMC is a valuable tool for determining the crystal structures of proteins for which no homologous structure is available for molecular replacement.[2]
-
Phase Improvement: It can be used to improve the quality of initial phases obtained by other methods.
-
Validation of Molecular Replacement Solutions: Heavy-atom derivatives can help validate a weak or ambiguous molecular replacement solution.
-
Membrane Proteins: Organic mercury compounds have shown considerable success in the phasing of alpha-helical membrane protein structures.[3][4]
Considerations and Limitations:
-
Toxicity: this compound is a toxic compound and must be handled with appropriate safety precautions, including the use of personal protective equipment (PPE) and proper waste disposal.
-
Non-isomorphism: A major challenge in heavy-atom derivatization is the potential for the heavy atom to disrupt the crystal lattice, leading to non-isomorphism and making phase determination difficult or impossible.[5]
-
Binding Site Availability: The effectiveness of PMC depends on the presence and accessibility of suitable binding sites (primarily cysteine residues) on the protein surface within the crystal lattice.[7]
-
Solubility: this compound has low solubility in water, which can be a limiting factor.[8] Stock solutions are often prepared in less polar solvents or at higher pH.
-
Occupancy: Achieving high occupancy of the heavy atom at specific sites is crucial for a strong phasing signal. Low occupancy can lead to weak and noisy data.
Experimental Protocols
Protocol 1: Crystal Soaking with this compound (Standard Method)
This protocol describes the traditional method of introducing PMC into a pre-existing protein crystal by soaking.
Materials:
-
Protein crystals in their mother liquor.
-
This compound (PMC).
-
Artificial mother liquor (stabilizing solution) matching the crystallization condition.
-
Cryoprotectant solution (if data collection is at cryogenic temperatures).
-
Micro-bridges or loops for crystal manipulation.
-
Well plates for soaking.
Procedure:
-
Prepare a Saturated Stock Solution of PMC: Due to its low water solubility, prepare a stock solution of PMC (e.g., 1-10 mM) in a suitable solvent. A small amount of a less polar solvent like DMSO can be used to aid dissolution before diluting with the artificial mother liquor. Alternatively, the pH of the buffer can be slightly raised to increase solubility.
-
Prepare the Soaking Solution: Dilute the PMC stock solution into the artificial mother liquor to the desired final concentration. Typical starting concentrations for soaking are in the range of 0.1 mM to 5 mM.
-
Crystal Transfer: Carefully transfer a protein crystal from its growth drop to a larger drop of the soaking solution using a micro-loop.
-
Soaking: Incubate the crystal in the soaking solution. Soaking times can vary significantly, from a few hours to several days.[1] It is advisable to test a range of soaking times (e.g., 2 hours, 6 hours, 24 hours, 48 hours).
-
Back-Soaking (Optional): To remove non-specifically bound heavy atoms and potentially improve isomorphism, the crystal can be briefly transferred to a drop of fresh artificial mother liquor without PMC for a few minutes before cryoprotection.
-
Cryoprotection: If necessary, transfer the derivatized crystal to a cryoprotectant solution containing the same concentration of PMC as the soaking solution.
-
Flash-Cooling: Flash-cool the crystal in liquid nitrogen for data collection.
-
Data Collection and Analysis: Collect diffraction data from both native and derivatized crystals. Process the data and determine the heavy-atom substructure to calculate initial phases.
Protocol 2: Quick-Soaking with this compound
This method utilizes higher concentrations of the heavy atom for a much shorter period to potentially minimize crystal damage and non-isomorphism.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare a High-Concentration Soaking Solution: Prepare a soaking solution of PMC in the artificial mother liquor at a higher concentration, typically around 10 mM.
-
Soaking: Transfer the crystal to the soaking solution for a short duration, typically ranging from 30 seconds to 15 minutes.
-
Cryoprotection and Flash-Cooling: Proceed immediately with cryoprotection (if needed) and flash-cooling.
-
Data Collection and Analysis: As in Protocol 1.
Data Presentation
The success of a heavy-atom derivatization experiment is evaluated by analyzing the diffraction data. Key parameters are summarized in the table below. The following table presents a hypothetical comparison based on literature, illustrating the kind of data researchers should aim to collect and analyze.
| Protein Target | Heavy Atom Compound | Concentration (mM) | Soaking Time | Resolution (Å) | Phasing Power (Iso/Ano) | Figure of Merit | Reference |
| Mouse Serum Amyloid A2 | Mercury Acetate | 10 | 10 min | 2.1 | 1.5 / - | 0.35 | [2] |
| Lysozyme | Phenylmercuric Acetate | 1 | 24 h | 1.9 | 1.8 / 0.6 | 0.42 | Hypothetical |
| Human Fe65-PTB1 | Mercury Compound | Co-crystallization | N/A | 2.2 | - / - | - | [9] |
| Protein Kinase X | Ethylmercury Thiosalicylate | 1 | Overnight | 4.0 | - / - | - | [1] |
| ABC Transporter | This compound | 2 | 12 h | 3.5 | 1.6 / 0.5 | 0.38 | Hypothetical |
Note: Phasing Power (Isomorphous/Anomalous) is a measure of the strength of the heavy-atom signal. A value greater than 1 is generally considered useful. The Figure of Merit is an indicator of the quality of the phases, with values closer to 1 being better.
Visualization of Experimental Workflow
The general workflow for obtaining a heavy-atom derivative for protein crystallization and subsequent phasing can be visualized as follows:
References
- 1. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid and rational approach to generating isomorphous heavy-atom phasing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phasing statistics for alpha helical membrane protein structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phasing statistics for alpha helical membrane protein structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dasher.wustl.edu [dasher.wustl.edu]
- 6. researchgate.net [researchgate.net]
- 7. people.mbi.ucla.edu [people.mbi.ucla.edu]
- 8. This compound | C6H5ClHg | CID 7511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Mercury-induced crystallization and SAD phasing of the human Fe65-PTB1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrochemical Detection of Phenylmercuric Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmercuric chloride (PMC) is an organomercury compound that has been used as a preservative in some pharmaceutical preparations, including vaccines and eye drops. Due to the toxicity of mercury compounds, its presence and concentration are strictly regulated. Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the determination of this compound in various samples. This document provides detailed application notes and protocols for the electrochemical detection of this compound using common voltammetric techniques.
Data Presentation
The following table summarizes the quantitative data for different electrochemical methods used for the detection of mercury compounds. While specific data for this compound is limited, the table includes data for similar organomercury and inorganic mercury compounds to provide a comparative overview of expected performance.
| Analytical Method | Working Electrode | Analyte | Linear Range | Limit of Detection (LOD) | Reference |
| Amperometry | Copper-modified gold electrode | Phenylmercury (B1218190) | 10 - 55 ng/mL | - | [1] |
| Anodic Stripping Voltammetry (ASV) | Gold-film glassy carbon electrode | Inorganic Hg(II) | 0.1 - 10,000 µg/L | 0.1 µg/L (10 min deposition) | [2] |
| Anodic Stripping Voltammetry (ASV) | Gold nanoparticle-modified glassy carbon electrode | Inorganic Hg(II) | - | 0.15 ng/L | [3] |
| Differential Pulse Voltammetry (DPV) | Nafion-coated glassy carbon electrode | Methylmercury | - | 4.5 x 10⁻⁸ mol/L | [4] |
| Multiple Square-Wave Voltammetry | Nafion-coated glassy carbon electrode | Methylmercury | - | 4.5 x 10⁻¹¹ mol/L | [4] |
Signaling Pathway and Detection Principle
The electrochemical detection of this compound is typically based on the reduction of the phenylmercury cation (C₆H₅Hg⁺) at the working electrode surface, followed by the stripping (re-oxidation) of the deposited mercury. The resulting current is proportional to the concentration of this compound in the sample.
Experimental Protocols
The following are detailed protocols for the electrochemical detection of this compound. These protocols are based on established methods for organomercury and inorganic mercury analysis and should be optimized for specific applications.
Protocol 1: Anodic Stripping Voltammetry (ASV)
This protocol is adapted from the EPA Method 7472 for mercury analysis and is suitable for detecting low concentrations of this compound.[2]
1. Materials and Reagents:
-
Working Electrode: Glassy carbon electrode (GCE)
-
Reference Electrode: Ag/AgCl (saturated KCl)
-
Counter Electrode: Platinum wire
-
Supporting Electrolyte: 0.1 M HCl
-
Gold Plating Solution: HAuCl₄ solution (e.g., 1000 mg/L in 0.1 M HCl)
-
This compound Standard Stock Solution: 1000 mg/L in a suitable solvent (e.g., ethanol), diluted to working standards with deionized water.
-
Deionized water (18 MΩ·cm)
-
Nitrogen gas (high purity)
2. Electrode Preparation (Gold-Film GCE):
-
Polish the GCE with 0.3 µm and 0.05 µm alumina (B75360) slurry on a polishing pad.
-
Rinse thoroughly with deionized water and sonicate in deionized water for 5 minutes.
-
Electroplate a thin film of gold onto the GCE surface from the gold plating solution by applying a potential of -0.80 V vs. Ag/AgCl for 6 minutes.[3]
-
Rinse the gold-film GCE with deionized water and store it in deionized water when not in use.
3. Sample Preparation:
-
For liquid samples, such as pharmaceutical formulations, dilute with the supporting electrolyte to bring the concentration within the expected linear range.
-
For solid or semi-solid samples, perform a suitable extraction to transfer the this compound into a liquid phase compatible with the supporting electrolyte.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Add the appropriate volume of the prepared sample to the electrochemical cell containing the supporting electrolyte.
-
Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved oxygen.
4. ASV Measurement:
-
Deposition Step: Apply a deposition potential of -0.5 V vs. Ag/AgCl for a specified time (e.g., 60 to 600 seconds) while stirring the solution.[5] The deposition time should be optimized based on the expected concentration of the analyte.
-
Equilibration Step: Stop stirring and allow the solution to become quiescent for 30 seconds.
-
Stripping Step: Scan the potential from -0.5 V to +0.7 V using a differential pulse waveform.[5]
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Rate: 20 mV/s
-
-
The peak current observed during the anodic scan is proportional to the concentration of this compound.
5. Quantification:
-
Construct a calibration curve by analyzing a series of standard solutions of this compound of known concentrations.
-
Alternatively, use the method of standard additions for complex sample matrices to compensate for matrix effects.
Protocol 2: Differential Pulse Voltammetry (DPV)
This protocol is suitable for the direct determination of this compound and is generally faster than ASV as it does not require a pre-concentration step.
1. Materials and Reagents:
-
Same as Protocol 1, but a bare GCE can be used. A modified electrode (e.g., with Nafion) may enhance sensitivity.[4]
2. Electrode Preparation:
-
Polish the GCE with 0.3 µm and 0.05 µm alumina slurry.
-
Rinse thoroughly with deionized water and sonicate in deionized water for 5 minutes.
-
(Optional) Modify the electrode surface by drop-casting a small volume of Nafion solution and allowing it to dry.
3. Sample Preparation:
-
Same as Protocol 1.
4. DPV Measurement:
-
Immerse the prepared electrodes into the sample solution within the electrochemical cell.
-
Purge with nitrogen gas for 5-10 minutes.
-
Scan the potential from an initial potential (e.g., 0.0 V) to a final potential (e.g., -0.8 V) using a differential pulse waveform.
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Increment: 4 mV
-
Scan Rate: 20 mV/s
-
-
The peak current corresponding to the reduction of this compound is measured.
5. Quantification:
-
Similar to Protocol 1, quantification is performed using a calibration curve or the method of standard additions.
References
- 1. Copper-modified gold electrode specific for monosaccharide detection Use in amperometric determination of phenylmercury based on invertase enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. iris.unito.it [iris.unito.it]
- 4. On-Site Determination of Methylmercury by Coupling Solid-Phase Extraction and Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Derivatives from Phenylmercuric Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmercuric chloride (PMC) is an organomercurial compound historically utilized for its potent antimicrobial and fungicidal properties. While its use has been curtailed due to toxicity concerns, it remains a valuable starting material in synthetic chemistry for the preparation of a variety of organomercury derivatives. These derivatives have applications in diverse fields, from medicinal chemistry and drug development to materials science, serving as intermediates, catalysts, and specialized reagents.
This document provides detailed application notes and experimental protocols for the synthesis of several key derivatives from this compound. It is intended for use by qualified researchers and professionals in a laboratory setting with appropriate safety precautions. All manipulations of mercury compounds should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.
I. Symmetrization and Disproportionation Reactions
Organomercurials such as this compound can undergo symmetrization reactions to yield diphenylmercury (B1670734). This process is often facilitated by reducing agents or complexing agents.
A. Synthesis of Diphenylmercury
Diphenylmercury is a useful reagent in organic synthesis, particularly in transmetalation reactions. One common method for its preparation from a phenylmercuric halide involves the use of a reducing agent like sodium stannite (B86514) or reaction with potassium sulfide. A well-documented procedure involves the reaction of phenylmercuric bromide with sodium amalgam. While the following protocol starts from bromobenzene, it is analogous to the reaction with this compound.
Experimental Protocol: Synthesis of Diphenylmercury
This protocol is adapted from a standard procedure for the synthesis of diphenylmercury.
-
Reaction Setup: In a 1-liter round-bottomed flask equipped with a reflux condenser, place 900 g of 3% sodium amalgam, 180 g (1.15 moles) of bromobenzene, 200 mL of dry toluene (B28343) or xylene, and 10 mL of ethyl acetate (B1210297).
-
Reaction: Heat the mixture to reflux. The reaction is typically complete within a few hours.
-
Work-up: While still hot, carefully transfer the mixture to a large fluted filter paper in a funnel, leaving behind as much of the liquid mercury as possible. Caution: Diphenylmercury is highly toxic. All operations should be conducted in a fume hood.
-
Extraction: Extract the solid diphenylmercury with 600 mL of boiling benzene (B151609) for approximately 10 hours.
-
Isolation: Distill the benzene solution under reduced pressure. The solid residue is then washed with cold 95% ethanol (B145695) until it is nearly white.
-
Purification: The crude product can be recrystallized from a suitable solvent like benzene or ethanol to yield pure diphenylmercury.
| Product | Starting Material | Yield | Melting Point |
| Diphenylmercury | Bromobenzene | 32-37% | 121-123 °C |
II. Anion Exchange Reactions
The chloride in this compound can be readily exchanged with other anions to form a variety of phenylmercuric salts. These salts often exhibit different solubilities and reactivities.
A. Synthesis of Phenylmercuric Acetate
Phenylmercuric acetate (PMA) has been widely used as a fungicide and preservative. It can be synthesized from this compound via a salt metathesis reaction with a silver acetate or by direct mercuration of benzene with mercuric acetate. A more direct route from this compound involves reaction with silver acetate.
Experimental Protocol: Synthesis of Phenylmercuric Acetate
-
Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) in a suitable solvent such as ethanol.
-
Reaction: Add a solution of silver acetate (1 equivalent) in water to the suspension with stirring. A precipitate of silver chloride will form.
-
Work-up: Stir the reaction mixture at room temperature for several hours to ensure complete reaction.
-
Isolation: Filter the reaction mixture to remove the precipitated silver chloride.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting solid phenylmercuric acetate can be recrystallized from a suitable solvent like ethanol or water.
| Product | Starting Material | Typical Yield | Melting Point |
| Phenylmercuric Acetate | This compound | >90% | 149-152 °C |
B. Synthesis of Phenylmercuric Nitrate (B79036)
Phenylmercuric nitrate also possesses strong antiseptic and preservative properties. It can be prepared from this compound by reaction with silver nitrate.
Experimental Protocol: Synthesis of Phenylmercuric Nitrate
-
Reaction Setup: In a flask protected from light, dissolve this compound (1 equivalent) in a suitable solvent like ethanol.
-
Reaction: Add a solution of silver nitrate (1 equivalent) in water or ethanol to the this compound solution with stirring. Silver chloride will precipitate.
-
Work-up: Continue stirring for 1-2 hours at room temperature.
-
Isolation: Filter off the silver chloride precipitate.
-
Purification: Carefully evaporate the solvent from the filtrate under reduced pressure to obtain phenylmercuric nitrate. The product can be recrystallized from ethanol.
| Product | Starting Material | Typical Yield | Melting Point |
| Phenylmercuric Nitrate | This compound | High | ~188 °C (decomposes) |
III. Reactions with Nucleophiles
The mercury-carbon bond in this compound is susceptible to cleavage by various nucleophiles. However, the mercury atom itself can also react with soft nucleophiles like thiols.
A. Synthesis of Aryl Thiazolyl Mercury Derivatives
This compound can react with mercaptothiazoles to form new aryl thiazolyl mercury derivatives, which have been investigated for their potential as antifungal and antibacterial agents.[1]
Experimental Protocol: General Synthesis of Aryl Thiazolyl Mercury(II) Derivatives [1]
-
Synthesis of Mercaptothiazole: Synthesize the desired mercaptothiazole precursor. For example, potassium-pyridine-dithiocarbazate can be reacted with an α-bromo ketone in absolute ethanol and refluxed for 8 hours to yield the corresponding mercaptothiazole.[1]
-
Reaction with this compound: In a round-bottom flask, dissolve the synthesized mercaptothiazole (1 equivalent) in a suitable solvent like ethanol.
-
Add a solution of this compound (1 equivalent) in ethanol to the mercaptothiazole solution.
-
Reaction: Reflux the reaction mixture for a specified period (e.g., 2-4 hours).
-
Isolation and Purification: Cool the reaction mixture and collect the precipitated product by filtration. The crude product can be washed with cold ethanol and recrystallized from a suitable solvent to obtain the pure aryl thiazolyl mercury derivative.
| Derivative Type | Starting Materials | General Yield Range |
| Aryl Thiazolyl Mercury(II) | This compound, Mercaptothiazole | Good |
IV. Synthesis of Derivatives for Bioconjugation and Affinity Chromatography
Organomercurials that can react with specific functional groups on biomolecules are valuable tools in biochemistry and drug development.
A. Synthesis of [p-(N-acrylamino)phenyl]mercuric chloride (APM)
APM is a useful reagent for the analysis and purification of thiolated biomolecules due to the specific reaction of the mercury atom with sulfhydryl groups. A published procedure outlines its synthesis, allowing for its application in techniques like APM-polyacrylamide gel electrophoresis (APM-PAGE) for studying tRNA thiolation.
Experimental Protocol: Synthesis of [p-(N-acrylamino)phenyl]mercuric chloride (APM)
This protocol is based on a literature procedure.
-
Starting Material: The synthesis starts from p-aminophenylmercuric acetate.
-
Acylation: p-Aminophenylmercuric acetate is reacted with acryloyl chloride in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., tetrahydrofuran) at low temperature (e.g., 0 °C).
-
Conversion to Chloride: The resulting p-(N-acrylamino)phenylmercuric acetate is then converted to the corresponding chloride salt by treatment with a chloride source, such as sodium chloride solution.
-
Isolation and Purification: The product, [p-(N-acrylamino)phenyl]mercuric chloride, is isolated by filtration and can be purified by recrystallization.
| Product | Starting Material | Application |
| [p-(N-acrylamino)phenyl]mercuric chloride | p-Aminophenylmercuric acetate | Analysis of thiolated biomolecules |
B. Preparation of Organomercurial Affinity Chromatography Resins
An organomercurial ligand can be immobilized on a solid support to create an affinity chromatography resin for the purification of thiol-containing proteins. The following is a general protocol adapted for this purpose.
Experimental Protocol: Preparation of an Organomercurial-Agarose Affinity Resin
-
Activation of Support: Activate a solid support containing functional groups (e.g., aldehyde-activated agarose (B213101) beads) according to the manufacturer's instructions.
-
Ligand Preparation: Prepare a solution of an amino-functionalized phenylmercuric derivative (e.g., p-aminophenylmercuric acetate) in a suitable coupling buffer.
-
Coupling Reaction: Add the ligand solution to the activated agarose slurry. Add a reducing agent, such as sodium cyanoborohydride, to facilitate the formation of a stable covalent bond between the ligand and the support.
-
Blocking and Washing: After the coupling reaction, block any unreacted active sites on the agarose with a suitable blocking agent (e.g., Tris buffer). Wash the resin extensively to remove any non-covalently bound ligand.
-
Storage: Store the prepared organomercurial-agarose resin in an appropriate buffer containing a preservative.
V. Biological Activity and Signaling Pathways
A. Fungicidal Activity
Phenylmercuric compounds exert their fungicidal effects through multiple mechanisms. One of the primary modes of action is the inhibition of enzymes, particularly those containing sulfhydryl groups, which are essential for fungal metabolism and growth. Another proposed mechanism involves the disruption of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.
B. Mechanism of Toxicity
The toxicity of phenylmercury (B1218190) compounds in mammalian cells is thought to be mediated by the induction of oxidative stress and the subsequent activation of apoptotic pathways. The lipophilic nature of these compounds allows them to readily cross cell membranes.
VI. Summary of Synthesized Derivatives
| Derivative | Synthesis Method | Key Reagents | Application/Significance |
| Diphenylmercury | Symmetrization | Sodium amalgam | Synthetic reagent (transmetalation) |
| Phenylmercuric Acetate | Anion Exchange | Silver acetate | Fungicide, preservative |
| Phenylmercuric Nitrate | Anion Exchange | Silver nitrate | Antiseptic, preservative |
| Aryl Thiazolyl Mercury | Nucleophilic Substitution | Mercaptothiazoles | Potential antimicrobial agents |
| [p-(N-acrylamino)phenyl]mercuric chloride | Acylation and Anion Exchange | Acryloyl chloride, NaCl | Reagent for bioconjugation |
| Organomercurial-Agarose Resin | Covalent Immobilization | Amino-phenylmercuric derivative | Affinity chromatography |
Disclaimer: The synthesis and handling of mercury compounds are hazardous and should only be undertaken by trained professionals in a suitable laboratory environment with all necessary safety precautions. The information provided is for research and development purposes only.
References
Troubleshooting & Optimization
Technical Support Center: Phenylmercuric Chloride Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information on the stability, storage, and troubleshooting of phenylmercuric chloride (PMC) solutions. Accurate handling and storage are critical to ensure the efficacy and safety of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a this compound solution?
A1: this compound solutions should be stored in a cool, dry, and dark place in a tightly sealed, non-metallic container. To minimize degradation, especially for long-term storage, refrigeration at -20°C is recommended.[1] Exposure to light should be strictly avoided as it can cause the solution to form a black residue of metallic mercury.[2]
Q2: What is the expected shelf life of a this compound solution?
A2: The shelf life of a PMC solution is highly dependent on the storage conditions, solvent, and presence of other substances. While aryl mercurials like PMC are less stable than alkyl mercurials, a properly stored solution can be stable for an extended period.[3] However, it is crucial to monitor the solution for any signs of degradation, such as discoloration or precipitation, before use. For quantitative applications, the concentration should be verified periodically.
Q3: What are the primary factors that cause degradation of this compound solutions?
A3: The main factors contributing to the degradation of PMC solutions are:
-
Light Exposure: This is a significant factor that leads to the formation of metallic mercury.[2]
-
Temperature: Elevated temperatures can accelerate degradation.
-
pH: Acidic conditions, particularly when combined with heat (like during autoclaving), can significantly increase the rate of degradation. PMC solutions are generally more stable in neutral to alkaline conditions.
-
Incompatible Substances: Contact with strong oxidizing or reducing agents, strong acids, halides (like chlorides and bromides), and certain metals can cause decomposition.
Q4: What are the common degradation products of this compound?
A4: Under various conditions, this compound can degrade into several products. The most common degradation pathway involves the cleavage of the carbon-mercury bond, leading to the formation of mercuric ions (Hg²⁺) and benzene.[3] Photodegradation can also lead to the formation of elemental mercury, which appears as a black precipitate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution has turned cloudy or has a black/grey precipitate. | Exposure to light, leading to the formation of metallic mercury. | The solution has degraded and should be disposed of according to hazardous waste protocols. To prevent this, always store PMC solutions in amber or opaque containers, or in a dark cabinet. |
| Unexpected white precipitate in the solution. | Incompatibility with other components in the formulation, especially halides (e.g., high concentrations of chloride, bromide, or iodide ions) which can form less soluble salts.[2] The pH may also be unfavorable. | Review the composition of your solution for incompatible substances. If halides are present, consider if their concentration can be reduced. Ensure the pH of the solution is in the neutral to alkaline range. |
| Loss of antimicrobial/preservative efficacy after autoclaving. | Significant degradation of the phenylmercuric salt may have occurred due to the combination of heat and an acidic pH. The presence of chelating agents like EDTA can also accelerate heat-induced degradation. | Analyze the concentration of PMC after autoclaving to quantify the loss. Consider sterile filtration as an alternative to autoclaving. If autoclaving is necessary, buffer the solution to a neutral or slightly alkaline pH and ensure it is free from substances that promote heat degradation. |
| Inconsistent results in analytical assays. | Adsorption of PMC onto plastic surfaces of containers or labware, leading to a decrease in the effective concentration.[4] Degradation of the solution due to improper storage. | Use glass (borosilicate) containers and labware for the preparation and storage of PMC solutions and standards. Verify the concentration of your stock solution before each set of experiments. Ensure the solution has been stored correctly and shows no visible signs of degradation. |
Stability Data
The stability of phenylmercuric compounds is significantly influenced by pH, especially under heat stress. The following table summarizes the degradation of a closely related compound, phenylmercuric nitrate, in the presence of disodium (B8443419) edetate after autoclaving at 121°C for 15 minutes at various pH values. This illustrates the profound effect of pH on stability under thermal stress.
| pH | % Degradation | Primary Degradation Products |
| 5.0 | 100% | Mercuric ion (Hg²⁺) and Benzene |
| 6.0 | 100% | Mercuric ion (Hg²⁺) and Benzene |
| 7.0 | 80% | Mercuric ion (Hg²⁺) and Benzene |
| 8.0 | 15% | Mercuric ion (Hg²⁺) and Benzene |
Data adapted from studies on phenylmercuric nitrate.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for the quantitative analysis of this compound in solution to assess its stability.
1. Objective: To quantify the concentration of this compound in a solution over time and under various storage conditions, separating it from its potential degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Disodium edetate (EDTA)
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Volumetric flasks and pipettes (glass)
-
0.45 µm syringe filters
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase: Water:Acetonitrile:0.3 mM EDTA (70:25:5, v/v/v).[4] The mobile phase composition may need to be optimized for your specific application.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 258 nm[4]
-
Injection Volume: 20 µL
4. Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
5. Sample Preparation:
-
At specified time points during your stability study, withdraw an aliquot of the test solution.
-
Dilute the aliquot with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Inject the calibration standards and construct a calibration curve by plotting the peak area against concentration.
-
Inject the prepared samples.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the concentration of this compound in the samples using the calibration curve. The appearance of new peaks may indicate the formation of degradation products.
Visualizations
References
Preventing non-specific binding of phenylmercuric chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing non-specific binding of phenylmercuric chloride (PMC) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding of this compound?
A1: The primary cause of non-specific binding of this compound is its high affinity for sulfhydryl groups (-SH), also known as thiol groups, which are present on cysteine residues in proteins.[1][2] This strong interaction, which is fundamental to its biological activity and toxicity, can lead to high background signals in various assays.[2]
Q2: What are the common consequences of non-specific binding of PMC in an experiment?
A2: Non-specific binding of PMC can lead to several experimental issues, including:
-
High background signals: This can mask the specific signal of interest, reducing the sensitivity and accuracy of the assay.
-
False positives: Unintended binding of PMC to off-target molecules can generate signals that are incorrectly interpreted as positive results.
-
Reduced signal-to-noise ratio: High background noise diminishes the clarity of the experimental results, making data interpretation difficult.
-
Inaccurate quantification: Non-specific binding can lead to an overestimation of the intended target's concentration.
Q3: What are the general strategies to minimize non-specific binding?
A3: General strategies to minimize non-specific binding in assays are applicable to issues encountered with PMC. These include:
-
Use of blocking agents: Pre-incubating the experimental system with a blocking buffer can saturate non-specific binding sites.
-
Optimization of buffer conditions: Adjusting the pH and salt concentration of buffers can help reduce non-specific interactions.
-
Inclusion of detergents: Non-ionic detergents can help to reduce hydrophobic interactions that may contribute to non-specific binding.
-
Sufficient washing steps: Thorough washing between experimental steps is crucial to remove unbound reagents.[3][4]
Q4: Are there specific blocking agents that are particularly effective against this compound?
A4: Yes, given that PMC's primary non-specific interaction is with sulfhydryl groups, thiol-containing reagents can act as competitive inhibitors. The most common and effective are:
-
L-cysteine: This amino acid contains a free sulfhydryl group that can react with PMC, effectively competing with the sulfhydryl groups on proteins.
-
Reduced Glutathione (B108866) (GSH): This tripeptide is a major cellular antioxidant and contains a cysteine residue with a reactive sulfhydryl group that readily binds to mercury compounds.[1]
Troubleshooting Guide: High Background Signal
High background is a common issue when working with this compound. The following guide provides a systematic approach to troubleshooting and resolving this problem.
Logical Troubleshooting Workflow
References
- 1. Thiol-reactive compounds prevent nonspecific antibody binding in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. How to deal with high background in ELISA | Abcam [abcam.com]
- 4. Effects of glutathione reductase inhibition on cellular thiol redox state and related systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phenylmercuric Chloride (PMC) in Enzyme Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Phenylmercuric Chloride (PMC) in enzyme inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of enzyme inhibition by this compound (PMC)?
A1: this compound, like other organomercurial compounds, primarily inhibits enzymes by forming strong, often irreversible, covalent bonds with sulfhydryl groups (-SH) on cysteine residues within the protein structure.[1] This binding can alter the enzyme's three-dimensional shape or directly block the active site, leading to a loss of catalytic activity.[1][2] Mercury compounds are also known to inhibit selenoenzymes, such as thioredoxin reductase, with high potency.[3]
Q2: Is inhibition by PMC reversible or irreversible?
A2: Inhibition by PMC is typically considered irreversible due to the formation of stable covalent bonds with the enzyme.[3][4] Unlike reversible inhibitors, the effect of PMC cannot be overcome by increasing the substrate concentration or be easily removed through methods like dialysis.[4] This makes it a potent, long-lasting inhibitor.
Q3: What are the major safety precautions for handling PMC?
A3: this compound is extremely toxic and hazardous. It is fatal if swallowed, inhaled, or in contact with skin, and can cause damage to organs through prolonged exposure.[5][6][7]
-
Engineering Controls: Always handle PMC powder and concentrated solutions in a certified chemical fume hood to prevent inhalation.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile or Viton), and tightly fitting safety goggles.[5][8]
-
Handling: Avoid creating dust. Use designated lab areas and equipment. Wash hands thoroughly after handling.
-
Disposal: Dispose of all PMC-contaminated waste (e.g., tips, tubes, solutions) as hazardous waste according to your institution's and local regulations.[5][7]
Q4: How should I prepare a stock solution of PMC?
A4: PMC has very low solubility in water but is soluble in organic solvents like benzene, ether, pyridine, and slightly soluble in hot alcohol.[6] For most biological assays, a common practice is to dissolve PMC in a minimal amount of a water-miscible organic solvent like DMSO to create a high-concentration stock solution. This stock can then be diluted into the aqueous assay buffer. Always perform a solubility test to ensure the final concentration in the assay does not cause precipitation.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or irreproducible inhibition results. | 1. PMC Instability/Precipitation: The final concentration of PMC in the assay buffer may exceed its solubility, especially after dilution from an organic stock. 2. Inconsistent Pipetting: Pipetting small volumes of viscous stock solutions (like DMSO) can be inaccurate.[9] 3. Varying Incubation Times: The rate of irreversible inhibition is time-dependent. | 1. Verify Solubility: Visually inspect for precipitation. Perform a serial dilution of your PMC stock in the assay buffer and check for cloudiness. Consider lowering the final assay concentration or the percentage of organic solvent. 2. Improve Pipetting: Use calibrated pipettes. For serial dilutions, prepare a larger volume of an intermediate dilution to minimize errors.[9] 3. Standardize Pre-incubation: Pre-incubate the enzyme with PMC for a fixed period before adding the substrate to ensure the inhibition reaction reaches a consistent point.[10] |
| No inhibition observed, or inhibition is much weaker than expected. | 1. Inactive PMC: The compound may have degraded. 2. Presence of Chelating or Reducing Agents: Components in your buffer or sample (e.g., DTT, β-mercaptoethanol, high concentrations of EDTA) can react with PMC, preventing it from binding to the enzyme.[9] 3. Incorrect Enzyme Concentration: If the enzyme concentration is too high, the amount of PMC may be insufficient to cause significant inhibition. | 1. Use Fresh Stock: Prepare a fresh stock solution of PMC from the solid compound. 2. Check Buffer Composition: Ensure your assay buffer is free from high concentrations of sulfhydryl-containing compounds or strong chelators. If they are required for enzyme stability, their concentration must be kept low and consistent. 3. Optimize Enzyme Concentration: Reduce the enzyme concentration to a level where its activity can be reliably measured but is more sensitive to inhibition.[10][11] |
| Assay signal (e.g., absorbance) is unstable or drifts in control wells. | 1. Buffer Instability: The pH or a component of the assay buffer may be unstable over the course of the measurement. 2. Instrumental Drift: The spectrophotometer or plate reader may not be properly warmed up or could be malfunctioning. | 1. Use Fresh Buffer: Prepare fresh assay buffer for each experiment. Ensure the pH is stable and correct for your enzyme. 2. Warm-up Instrument: Allow the plate reader to warm up according to the manufacturer's instructions. Run a blank plate with buffer only to check for signal drift. |
Data Presentation
While specific IC50 values for this compound are not widely available in the cited literature, data for the related compound Mercuric Chloride (HgCl₂) can provide a reference for its high potency. Researchers should determine the IC50 empirically for their specific enzyme and conditions.
Table 1: Example IC50 Values for Mercuric Chloride (HgCl₂) against Various Enzymes
| Enzyme | Source/Organism | IC50 Value (µM) | Notes |
| Thioredoxin Reductase | Selenoenzyme | 0.009 | An example of a highly sensitive selenoenzyme.[3] |
| Brain Hexokinase (mitochondrial) | Rat | 1.4 | Mitochondrial form is more susceptible than cytosolic.[12] |
| Brain Hexokinase (cytosolic) | Rat | 4.1 | [12] |
| Spleen Hexokinase (mitochondrial) | Rat | 3.1 | [12] |
| Spleen Hexokinase (cytosolic) | Rat | 8.9 | [12] |
Note: This data is for HgCl₂, not PMC. The potency of PMC may differ and must be determined experimentally.
Experimental Protocols
Protocol: Determining the IC50 of PMC for a Target Enzyme
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of PMC.[10][11]
1. Preparation of Reagents:
-
Assay Buffer: Prepare a buffer optimal for your enzyme's activity and stability. Avoid sulfhydryl reagents (e.g., DTT).
-
Enzyme Stock Solution: Prepare a concentrated enzyme stock in a suitable buffer and store on ice.
-
Substrate Stock Solution: Prepare a stock solution of the enzyme's substrate at a concentration appropriate for the assay.
-
PMC Stock Solution: Prepare a high-concentration stock (e.g., 10-100 mM) of PMC in 100% DMSO.
2. Experimental Workflow:
Caption: Workflow for IC50 determination of PMC.
3. Detailed Steps:
-
PMC Dilutions: Perform a serial dilution of the PMC stock solution to create a range of concentrations (e.g., 8-10 points, spanning from expected high to low inhibition). Include a "no inhibitor" control (buffer/DMSO only).
-
Enzyme Preparation: Dilute the enzyme stock to the desired working concentration in ice-cold assay buffer immediately before use.[9]
-
Assay Plate Setup:
-
To a 96-well plate, add your diluted PMC concentrations to the appropriate wells.
-
Add the "no inhibitor" control to at least three wells (Positive Control).
-
Add wells with buffer but no enzyme (Negative Control/Blank).
-
Add the diluted enzyme to all wells except the negative controls.
-
-
Pre-incubation: Mix the plate gently and pre-incubate the enzyme and inhibitor for a standardized time (e.g., 15-30 minutes) at a controlled temperature. This step is critical for irreversible inhibitors.[10]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.
-
Measurement: Immediately place the plate in a reader and measure the product formation (e.g., change in absorbance or fluorescence) over time (kinetic assay) or after a fixed endpoint.
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well from the kinetic data.
-
Calculate the percentage of inhibition for each PMC concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control))
-
Plot the % Inhibition versus the logarithm of the PMC concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.[13][14]
-
Visualized Guides
Troubleshooting Workflow for Inconsistent Results
This diagram helps diagnose the root cause of poor reproducibility in PMC inhibition assays.
Caption: Troubleshooting logic for PMC inhibition assays.
Mechanism of Irreversible Inhibition by PMC
This diagram illustrates the covalent modification of an enzyme by PMC.
Caption: Covalent modification of an enzyme by PMC.
References
- 1. GSRS [precision.fda.gov]
- 2. Phenylmercury chloride [sitem.herts.ac.uk]
- 3. Mercury poisoning - Wikipedia [en.wikipedia.org]
- 4. Untitled Document [ucl.ac.uk]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. This compound | C6H5ClHg | CID 7511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. IsoLab - Mercuric chloride [isolab.ess.washington.edu]
- 9. docs.abcam.com [docs.abcam.com]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The action of phenylmercuric nitrate; inability of sulfhydryl compounds to reverse the depression of cytochrome oxidase and yeast respiration caused by basic phenylmercuric nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting phenylmercuric chloride precipitation in buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance for common issues encountered when using phenylmercuric chloride (PMC) in buffered solutions. The information is presented in a question-and-answer format to directly address potential challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my buffer solution?
A1: this compound (PMC) has very low solubility in aqueous solutions. Precipitation can be triggered by several factors:
-
Concentration Exceeding Solubility: The concentration of PMC in your buffer may be higher than its solubility limit. The aqueous solubility of PMC is approximately 310.4 mg/L (about 1 mM) at 25°C.[1]
-
pH of the Buffer: Phenylmercury salts are generally more stable in neutral to alkaline conditions.[2] Acidic pH can lead to the degradation of PMC, potentially forming less soluble species.[2]
-
Buffer Composition: Certain buffer components can interact with PMC. For instance, phosphate (B84403) buffers may form insoluble salts with mercuric ions, which can be a degradation product of PMC.
-
Temperature: Temperature can affect the solubility of PMC. While not extensively documented for various buffers, temperature fluctuations can influence the stability of the solution.
-
Presence of Other Ions: High concentrations of other salts can affect the ionic strength of the solution, which may influence the solubility of PMC.
Q2: I'm observing a precipitate in my phosphate buffer. What is it and why is it forming?
A2: Precipitation in phosphate buffer could be the result of a few processes:
-
Direct Precipitation of PMC: If the concentration of PMC exceeds its solubility limit in the specific phosphate buffer formulation, it will precipitate out as solid PMC.
-
Formation of Insoluble Mercury Salts: this compound can degrade, especially under acidic conditions or when heated, to form mercuric ions (Hg²⁺) and benzene.[2] Phosphate ions can then react with these mercuric ions to form insoluble mercuric phosphate.
-
Salting Out Effect: The high ionic strength of some concentrated phosphate buffers can reduce the solubility of PMC, causing it to "salt out" of the solution.
Q3: Can I use TRIS buffer instead of phosphate buffer to avoid precipitation?
A3: Yes, TRIS (tris(hydroxymethyl)aminomethane) buffer is a common alternative to phosphate buffer and may offer advantages in preventing precipitation.[3][4] TRIS buffers are less likely to form insoluble complexes with divalent metal ions.[4] Since PMC degradation can produce mercuric ions (Hg²⁺), using TRIS buffer can reduce the likelihood of precipitation compared to phosphate buffers.[2]
Q4: What is the recommended method for preparing a stable working solution of PMC in a biological buffer?
A4: Due to its low aqueous solubility, a co-solvent is typically required to prepare a stock solution of PMC. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose.[5][6]
Here is a general protocol:
-
Prepare a Concentrated Stock Solution in DMSO: Dissolve the desired amount of PMC in 100% DMSO to create a concentrated stock solution (e.g., 100 mM). PMC is readily soluble in DMSO.[5][7][8]
-
Dilute the Stock Solution into Your Desired Buffer: Just before your experiment, dilute the DMSO stock solution into your aqueous buffer (e.g., TRIS-HCl, HEPES, or MOPS) to achieve the final desired working concentration.
-
Mind the Final DMSO Concentration: It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 1%, as higher concentrations can be toxic to cells.[9][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding PMC stock solution to the buffer. | The final concentration of PMC is above its solubility limit in the aqueous buffer. | - Lower the final working concentration of PMC.- Increase the final percentage of DMSO slightly, but be mindful of its potential effects on your experiment.- Consider using a different buffer system where PMC may be more soluble. |
| The solution is initially clear but becomes cloudy over time. | PMC is slowly precipitating out of the solution or degrading. | - Prepare fresh working solutions immediately before each experiment.- Store the working solution on ice to potentially slow down precipitation or degradation.- Ensure the pH of your buffer is in the neutral to alkaline range to improve PMC stability.[2] |
| Precipitation is observed specifically when using a phosphate-based buffer. | Formation of insoluble mercury phosphate salts. | - Switch to a non-phosphate buffer such as TRIS, HEPES, or MOPS.[3][4]- If phosphate buffer is essential, try using a lower concentration of the buffer. |
| Experimental results are inconsistent. | Precipitation of PMC is leading to variable effective concentrations. | - Visually inspect your solutions for any signs of precipitation before starting your experiment.- Centrifuge your working solution at high speed and use the supernatant if a small amount of precipitate is present, but be aware this will lower the actual concentration.- Follow a consistent and validated protocol for preparing your PMC solutions. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water (25°C) | ~310.4 mg/L (~1 mM) | [1] |
| Cold Water | 1 part in 20,000 parts water | [11] |
| Hot Alcohol | Slightly Soluble | [11] |
| Benzene | Soluble | [5][11] |
| Ether | Soluble | [5][11] |
| Pyridine | Soluble | [5][11] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [5][7][8] |
Table 2: Buffer System Comparison for Use with this compound
| Buffer System | Pros | Cons | Recommendation |
| Phosphate Buffers (e.g., PBS) | Physiologically relevant pH range. | Can form insoluble precipitates with divalent cations and potentially with mercuric ions resulting from PMC degradation. | Use with caution. Consider alternatives if precipitation is observed. |
| TRIS Buffers (e.g., TRIS-HCl) | Less likely to precipitate with metal ions.[4] Wide buffering range. | pH is temperature-dependent. | Recommended alternative to phosphate buffers. |
| "Good's" Buffers (e.g., HEPES, MOPS) | Low metal-binding constants. Stable pH over a range of conditions. | Can be more expensive than phosphate or TRIS buffers. | Good choice for experiments where metal ion chelation must be avoided. |
Experimental Protocols
Protocol: Preparation of a this compound Working Solution
This protocol describes the preparation of a 100 µM PMC working solution in a TRIS-based buffer.
Materials:
-
This compound (PMC)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
TRIS base
-
Hydrochloric acid (HCl)
-
Deionized water
-
Sterile, conical tubes
-
Calibrated pipettes
Procedure:
-
Prepare 1 M TRIS-HCl, pH 7.4 Stock Solution:
-
Dissolve 121.14 g of TRIS base in 800 mL of deionized water.
-
Adjust the pH to 7.4 with concentrated HCl.
-
Bring the final volume to 1 L with deionized water.
-
Sterilize by autoclaving.
-
-
Prepare 100 mM PMC Stock Solution in DMSO:
-
In a chemical fume hood, carefully weigh out 31.3 mg of PMC.
-
Dissolve the PMC in 1 mL of anhydrous DMSO.
-
Vortex until fully dissolved.
-
Store this stock solution at -20°C in a tightly sealed, light-protected vial.
-
-
Prepare 100 µM PMC Working Solution in TRIS Buffer (10 mL):
-
Prepare a 50 mM TRIS-HCl, pH 7.4 buffer by diluting the 1 M stock solution.
-
Just prior to your experiment, thaw the 100 mM PMC stock solution.
-
Add 10 µL of the 100 mM PMC stock solution to 9.99 mL of the 50 mM TRIS-HCl buffer.
-
Mix thoroughly by gentle inversion. The final DMSO concentration will be 0.1%.
-
Note: Always perform a vehicle control in your experiments containing the same final concentration of DMSO as your PMC-treated samples.
Visualizations
Below are diagrams illustrating key concepts in troubleshooting PMC precipitation.
Caption: Workflow for preparing a PMC working solution, highlighting the potential for precipitation.
Caption: A logical flowchart for troubleshooting the causes of PMC precipitation.
Caption: Potential pathway of PMC degradation and subsequent precipitation in a phosphate buffer system.
References
- 1. phenyl mercuric chloride, 100-56-1 [thegoodscentscompany.com]
- 2. benchchem.com [benchchem.com]
- 3. welltchemicals.com [welltchemicals.com]
- 4. Difference Between Tris Buffer And Phosphate Buffer - News [hbynm.com]
- 5. 100-56-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 100-56-1 [chemicalbook.com]
- 8. 100-56-1 | CAS DataBase [m.chemicalbook.com]
- 9. DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C6H5ClHg | CID 7511 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving the specificity of phenylmercuric chloride labeling
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the specificity of phenylmercuric chloride (PMC) labeling of proteins. This resource offers troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
???+ question "What is the primary target of this compound in protein labeling?" this compound (PMC) and other organomercurials react with high specificity towards sulfhydryl (thiol) groups of cysteine residues in proteins.[1][2] The interaction results in the formation of a stable, yet reversible, mercaptide bond. Studies using mass spectrometry have shown that organomercurials like phenylmercury (B1218190) bind exclusively and tightly to free cysteine residues, with no binding observed in proteins that lack these groups.[1]
???+ question "What are the main advantages of using PMC for thiol labeling?" The primary advantage of using PMC is the reversibility of the labeling reaction. Unlike the stable thioether bonds formed by reagents like iodoacetamides and maleimides, the thiolate bond formed with phenylmercury can be cleaved by treatment with acid or an excess of a reducing agent like dithiothreitol (B142953) (DTT). This allows for applications where the removal of the labeling agent is desired after a specific experimental step.
???+ question "What are the major drawbacks and safety concerns associated with PMC?" this compound is a highly toxic and hazardous substance.[3] Organomercury compounds can be fatal if they come into contact with the skin, are inhaled, or are swallowed. They can also cause damage to organs through prolonged or repeated exposure. Due to its toxicity, extreme caution and appropriate personal protective equipment are mandatory when handling PMC. Furthermore, while highly specific for thiols, there is a potential for off-target binding and inhibition of various enzymes and transport proteins, especially in complex biological systems.
???+ question "How can I improve the specificity of my PMC labeling reaction?" Improving specificity primarily involves optimizing the reaction conditions to favor the reaction with the most accessible and reactive cysteine residues while minimizing off-target interactions. Key parameters to control include:
-
pH: Maintaining a pH between 7.0 and 7.5 is optimal for the reaction of organomercurials with thiols.
-
PMC Concentration: Using the lowest effective concentration of PMC can help to minimize off-target modifications. A titration to determine the optimal molar ratio of PMC to protein is recommended.
-
Reaction Time: Shorter incubation times can reduce the likelihood of side reactions.
-
Purity of Protein: Ensuring the protein sample is pure and free of other thiol-containing contaminants is crucial.
???+ question "My protein precipitates after labeling with PMC. What can I do?" Protein precipitation upon labeling can be caused by several factors, including increased hydrophobicity from the attached phenyl group, changes in surface charge, or suboptimal buffer conditions.[4][5] Consider the following troubleshooting steps:
-
Optimize Buffer Conditions: Ensure the buffer pH is at least 1-1.5 units away from your protein's isoelectric point (pI).[4] You can also try increasing the ionic strength (e.g., by adding 150 mM NaCl) to reduce non-specific electrostatic interactions.[4]
-
Reduce Concentrations: Lower both the protein and the PMC concentration during the labeling reaction.[4]
-
Add Stabilizing Agents: The inclusion of additives such as glycerol (B35011) (5-20%), non-ionic detergents (e.g., Tween-20 at 0.01-0.1%), or sugars (e.g., sucrose) can help to maintain protein solubility.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Suboptimal pH: The reaction between PMC and thiols is pH-dependent. | Adjust the reaction buffer to a pH between 7.0 and 7.5. |
| Insufficient PMC: The molar ratio of PMC to protein may be too low. | Perform a titration experiment to determine the optimal PMC:protein molar ratio. Start with a 10-20 fold molar excess of PMC. | |
| Inaccessible Cysteine Residues: The target cysteine(s) may be buried within the protein structure. | Consider using a mild denaturant (e.g., low concentration of urea (B33335) or guanidinium (B1211019) chloride) if maintaining protein activity is not critical. | |
| Presence of Reducing Agents: Reducing agents like DTT or β-mercaptoethanol in the buffer will react with PMC. | Ensure that all reducing agents are removed from the protein solution by dialysis or gel filtration before adding PMC. | |
| Lack of Specificity (Off-Target Labeling) | High PMC Concentration: Excess PMC may react with other nucleophilic residues like histidine or methionine. | Reduce the molar excess of PMC in the labeling reaction. |
| Prolonged Reaction Time: Longer incubation can lead to non-specific reactions. | Decrease the incubation time. Monitor the labeling reaction over time to find the optimal duration. | |
| Incorrect pH: A pH outside the optimal range can increase the reactivity of other amino acid side chains. | Maintain the reaction pH between 7.0 and 7.5. | |
| Protein Aggregation/Precipitation | Increased Hydrophobicity: The phenyl group of PMC is hydrophobic and can lead to aggregation when attached to the protein surface.[5] | Lower the protein concentration during labeling.[4][6] Add stabilizing agents like glycerol (5-20%) or non-ionic detergents to the buffer.[6] |
| Suboptimal Buffer Conditions: The buffer's pH or ionic strength may not be suitable for the labeled protein.[4] | Ensure the buffer pH is far from the protein's pI.[4] Optimize the salt concentration (e.g., 50-500 mM NaCl).[4] | |
| Difficulty Reversing the Label | Incomplete Reduction/Acidification: The conditions for reversing the mercaptide bond may not be sufficient. | Increase the concentration of the reducing agent (e.g., DTT up to 50 mM) or decrease the pH of the solution (e.g., using HCl). |
| Oxidation of Released Thiol: The cysteine residue may become oxidized after the PMC is removed. | Ensure that a sufficient excess of reducing agent is present during and after the reversal reaction to maintain the thiol in its reduced state. |
Experimental Protocols
General Protocol for this compound Labeling of Proteins
This protocol is a general guideline and may require optimization for your specific protein.
-
Protein Preparation:
-
Dissolve the purified protein in an appropriate amine-free buffer (e.g., 10-100 mM phosphate, HEPES, or Tris) at a pH of 7.0-7.5. The protein concentration should typically be between 50-100 µM.
-
If the protein sample contains reducing agents (e.g., DTT), they must be removed by dialysis or gel filtration prior to labeling.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or DMF). The concentration should be high enough to allow for the addition of a small volume to the protein solution to avoid precipitation.
-
-
Labeling Reaction:
-
While gently stirring the protein solution, add the PMC stock solution dropwise to achieve a final molar ratio of approximately 10-20 moles of PMC for each mole of protein. This ratio may need to be optimized.
-
Protect the reaction mixture from light as much as possible.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
To consume excess unreacted PMC, add a low molecular weight thiol such as glutathione (B108866) or mercaptoethanol in a slight excess to the molar amount of PMC used.
-
-
Purification of the Labeled Protein:
-
Remove the excess PMC and quenching reagent by gel filtration, dialysis, or spin filtration.
-
Protocol for Reversing PMC Labeling
-
Incubation with Reducing Agent:
-
To the purified PMC-labeled protein, add a reducing agent such as DTT to a final concentration of 20-50 mM.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Acidification (Alternative Method):
-
Carefully add a dilute solution of HCl to the labeled protein to lower the pH. The final pH required for reversal may vary depending on the protein.
-
Monitor the protein for stability at low pH.
-
-
Removal of Cleaved PMC:
-
Separate the protein from the cleaved PMC and the reducing agent using gel filtration or dialysis.
-
Visualizations
References
- 1. Mercury binding to proteins disclosed by ESI MS experiments: The case of three organomercurials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfhydryl groups as targets of mercury toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H5ClHg | CID 7511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Decontamination of Phenylmercuric Chloride Spills
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a phenylmercuric chloride spill. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the immediate steps I should take after a this compound spill?
A1: Your immediate priorities are to ensure personnel safety and prevent the spread of contamination.
-
Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area of the spill.
-
Isolate the Area: Cordon off the contaminated area to prevent entry. Post warning signs indicating a hazardous chemical spill.
-
Attend to Affected Individuals: If anyone has come into direct contact with the this compound, remove them from the contaminated area and immediately begin first aid procedures. This includes removing contaminated clothing and washing affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Ventilate the Area: If it is safe to do so, increase ventilation in the spill area by opening a fume hood sash or a window. Do not, however, create strong air currents that could disperse the solid powder.
-
Consult the Safety Data Sheet (SDS): Locate and review the SDS for this compound for specific safety and handling information.
Q2: What Personal Protective Equipment (PPE) is required for cleaning up a this compound spill?
A2: Due to the high toxicity of this compound, comprehensive PPE is mandatory. This includes, but is not limited to:
-
Gloves: Double-gloving with nitrile gloves is recommended. For extensive cleanups, heavy-duty chemical-resistant gloves should be considered.
-
Eye Protection: Chemical splash goggles are essential. A face shield should be worn in addition to goggles if there is a risk of splashing.
-
Respiratory Protection: A NIOSH-approved respirator with cartridges appropriate for mercury vapors and organic compounds is necessary.
-
Protective Clothing: A disposable chemical-resistant suit or a lab coat with disposable sleeves, along with shoe covers, should be worn to prevent skin and clothing contamination.
Q3: How do I clean up a small spill of solid this compound on a non-porous surface (e.g., benchtop)?
A3: For small, contained spills of solid this compound:
-
Assemble Materials: Gather all necessary materials for the cleanup, including appropriate PPE, a designated hazardous waste container, scoops or forceps for solid material, and absorbent pads.
-
Carefully Collect the Solid: Gently scoop or sweep the solid this compound and place it directly into the hazardous waste container. Avoid creating dust.
-
Decontaminate the Surface: The next step involves chemical decontamination of the affected area.
Q4: What chemical solution should I use for surface decontamination?
A4: While specific validated data for this compound is limited, a common recommendation for organomercury compounds is to use a freshly prepared solution of 10% sodium thiosulfate (B1220275). The thiosulfate can complex with the mercury, aiding in its removal.
Q5: How do I dispose of the waste generated from the cleanup?
A5: All materials used in the cleanup, including PPE, absorbent pads, and collected this compound, are considered hazardous waste. Place all waste in a clearly labeled, sealed, and puncture-resistant container. Follow your institution's specific guidelines for hazardous waste disposal.
Troubleshooting Guide
Q: What should I do if this compound has spilled on a porous surface like wood or concrete?
A: Porous surfaces are difficult to decontaminate fully. After removing the bulk of the solid, the area should be repeatedly decontaminated with a 10% sodium thiosulfate solution. However, complete removal may not be possible. It is crucial to test the surface for residual mercury contamination after cleaning. In some cases, removal and disposal of the contaminated material may be necessary.
Q: How can I decontaminate sensitive electronic equipment that has been exposed to this compound dust?
A: This is a challenging situation. Do not use liquids for decontamination. Carefully vacuum the equipment with a HEPA-filtered vacuum cleaner designed for hazardous dust. The vacuum bag and filter must be disposed of as hazardous waste. After vacuuming, the equipment should be wipe-tested to assess for residual contamination. It may be necessary to consult with a professional decontamination service.
Q: I've completed the cleanup, but I'm unsure if the area is truly decontaminated. What should I do?
A: Post-cleanup verification is crucial. This is typically done through surface wipe sampling. A defined area (e.g., 10 cm x 10 cm) is wiped with a specific filter paper, which is then analyzed for mercury content. This will provide quantitative data on the level of residual contamination. Contact your institution's Environmental Health and Safety (EHS) department for guidance on how to perform or arrange for wipe sampling.
Q: What should I do in the event of a large spill?
A: Do not attempt to clean up a large spill of this compound yourself. Your priority is to evacuate the area, secure it to prevent entry, and contact your institution's emergency response team or EHS department immediately. Professional hazardous materials cleanup teams have the specialized equipment and expertise to handle large-scale contamination safely.
Data Presentation
Currently, there is a lack of publicly available, peer-reviewed quantitative data specifically on the efficacy of different decontamination solutions for this compound on laboratory surfaces. The following table provides a general overview of potential decontamination agents for mercury compounds, with the understanding that their effectiveness for this compound specifically requires validation.
| Decontamination Agent | Target Mercury Form | General Efficacy | Limitations |
| 10% Sodium Thiosulfate Solution | Inorganic and Organomercury salts | Forms soluble complexes, aiding in removal from surfaces. | Efficacy on solid this compound residue on various lab surfaces is not well-documented quantitatively. |
| Detergent and Water | General soluble contaminants | May help in the initial cleaning of soluble residues. | Unlikely to be sufficient for complete decontamination of a highly toxic organomercury compound. |
| Sulfur Powder | Elemental Mercury | Reacts to form less volatile mercuric sulfide. | Not effective for organomercury compounds like this compound. |
| Iodine/Iodide Solution | Elemental and Inorganic Mercury | Oxidizes and complexes mercury to facilitate removal. | Corrosive to some metals and its efficacy on this compound is not established. |
Experimental Protocols
Protocol: Surface Decontamination Following a Small Spill of Solid this compound
1. Scope: This protocol outlines the procedure for the decontamination of a non-porous laboratory surface (e.g., chemical fume hood base, benchtop) following a small spill (<1 gram) of solid this compound.
2. Materials:
- Appropriate PPE (see FAQ Q2)
- Hazardous waste container, labeled
- Plastic scoop or forceps
- Absorbent pads
- 10% (w/v) Sodium Thiosulfate solution (prepare fresh)
- Deionized water
- Spray bottles
- Wipe sampling kit (if available)
3. Procedure:
Mandatory Visualization
Caption: Workflow for this compound Spill Decontamination.
Technical Support Center: Minimizing Phenylmercuric Chloride-Induced Protein Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with phenylmercuric chloride (PMC)-induced protein aggregation.
Frequently Asked Questions (FAQs)
???+ question "What is this compound (PMC) and why does it cause protein aggregation?"
???+ question "What are the initial signs of PMC-induced protein aggregation in my sample?"
???+ question "Can PMC-induced aggregation be reversed?"
???+ question "Are there any alternatives to PMC as a preservative that are less likely to cause protein aggregation?"
Troubleshooting Guides
Issue 1: Visible precipitation or cloudiness observed after adding PMC.
This indicates the formation of large, insoluble protein aggregates.
| Potential Cause | Suggested Solution | Rationale |
| High Protein Concentration | Reduce the protein concentration during experiments involving PMC. If a high final concentration is required, consider adding PMC at a lower protein concentration and then concentrating the sample.[1] | Higher protein concentrations increase the likelihood of intermolecular interactions and aggregation. |
| Suboptimal Buffer pH | Adjust the buffer pH to a value where the protein is most stable. For many monoclonal antibodies, a pH range of 5.0-6.5 is optimal for minimizing aggregation.[2][3] Perform a pH screening study to determine the ideal pH for your specific protein. | Protein solubility is lowest at its isoelectric point (pI). Moving the pH away from the pI increases the net charge on the protein, leading to greater electrostatic repulsion between molecules, which can prevent aggregation. |
| Inappropriate Temperature | Perform experiments at a lower temperature (e.g., 4°C) to slow down the aggregation process.[1] | Temperature can influence the rate of protein unfolding and aggregation. Lower temperatures generally reduce the kinetics of these processes. |
| Insufficient Stabilization | Incorporate stabilizing excipients into the buffer before adding PMC. See the tables below for recommended starting concentrations. | Excipients can stabilize the native conformation of the protein and reduce its propensity to aggregate. |
Issue 2: No visible precipitation, but analytical methods (e.g., DLS, SEC) indicate the presence of soluble aggregates.
This is an early sign of protein instability that can lead to larger, insoluble aggregates over time.
| Potential Cause | Suggested Solution | Rationale |
| Subtle Conformational Changes | Optimize the formulation with stabilizing excipients that can protect the protein's native structure. Arginine and polysorbates are often effective. | Excipients can act through various mechanisms, such as preferential exclusion or binding to hydrophobic patches, to stabilize the protein.[4][5] |
| Inadequate Buffer Conditions | Systematically screen different buffer components, ionic strengths, and pH values to find a formulation that maintains the protein in its monomeric state. | The buffer environment plays a critical role in protein stability. Even small changes can have a significant impact.[5] |
| PMC-Induced Oligomerization | Consider adding a low concentration of a reducing agent like DTT or TCEP to compete with PMC for binding to sulfhydryl groups. | Reducing agents can help maintain cysteine residues in a reduced state, preventing PMC binding and subsequent aggregation.[6][1] |
Quantitative Data on Stabilizing Excipients
The following tables provide recommended starting concentrations for common excipients used to minimize protein aggregation. These are general recommendations and may require optimization for your specific protein and experimental conditions.
Table 1: Amino Acids and Sugars
| Excipient | Typical Starting Concentration Range | Mechanism of Action |
| L-Arginine | 50 - 500 mM | Suppresses aggregation by binding to hydrophobic patches on the protein surface and increasing protein solubility.[7][8][9][10] |
| Sucrose | 5 - 10% (w/v) | Stabilizes the native protein structure through the mechanism of preferential exclusion.[11] |
| Trehalose | 5 - 10% (w/v) | Similar to sucrose, it is a non-reducing sugar that stabilizes proteins via preferential exclusion.[11] |
| Sorbitol | 1 - 5% (w/v) | A polyol that can stabilize proteins through preferential hydration.[11] |
Table 2: Surfactants and Reducing Agents
| Excipient | Typical Starting Concentration Range | Mechanism of Action |
| Polysorbate 80 | 0.01 - 0.1% (w/v) | A non-ionic surfactant that prevents surface-induced aggregation and can stabilize proteins by binding to hydrophobic regions.[12][13][14][15] |
| Polysorbate 20 | 0.01 - 0.1% (w/v) | Similar to Polysorbate 80, it is effective in preventing aggregation at interfaces.[13][14] |
| Dithiothreitol (B142953) (DTT) | 1 - 10 mM | A reducing agent that can prevent or reverse PMC binding to sulfhydryl groups.[16][17][18] Best used at pH > 7. |
| TCEP | 0.1 - 1 mM | A more stable and effective reducing agent than DTT, especially at acidic pH.[19][20][21] |
Experimental Protocols
Thioflavin T (ThT) Assay for Quantifying Fibrillar Aggregation
This assay is used to detect the formation of amyloid-like fibrils, which are a common type of protein aggregate.
-
Preparation of ThT Stock Solution: Prepare a 1 mM stock solution of Thioflavin T in deionized water. Filter the solution through a 0.22 µm syringe filter. This stock solution should be prepared fresh.
-
Preparation of Working Solution: Dilute the ThT stock solution in your experimental buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 25 µM.
-
Sample Preparation: Prepare your protein samples with and without PMC, and with any potential inhibitors you are testing, in a 96-well black, clear-bottom plate.
-
Assay Procedure: Add the ThT working solution to each well.
-
Incubation: Seal the plate and incubate it at a desired temperature (e.g., 37°C) with intermittent shaking.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at approximately 440-450 nm and emission at approximately 480-490 nm. Measurements can be taken at regular intervals to monitor the kinetics of aggregation. An increase in fluorescence intensity indicates the formation of fibrillar aggregates.
Dynamic Light Scattering (DLS) for Measuring Aggregate Size Distribution
DLS is a non-invasive technique for measuring the size distribution of particles in a solution.
-
Sample Preparation: Filter your protein samples through a low-protein-binding 0.1 or 0.22 µm filter to remove any dust or extraneous particles. The protein concentration should be in the range of 0.1 - 1.0 mg/mL.
-
Instrument Setup: Allow the DLS instrument to warm up and equilibrate to the desired temperature. Perform a blank measurement using the filtered buffer.
-
Data Acquisition: Carefully pipette the protein sample into a clean cuvette, ensuring no bubbles are introduced. Place the cuvette in the instrument and allow the temperature to equilibrate. Acquire multiple measurements to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the size distribution profile. The presence of larger species (higher hydrodynamic radius) compared to the monomeric protein indicates aggregation.
Transmission Electron Microscopy (TEM) for Visualizing Aggregate Morphology
TEM provides high-resolution images of protein aggregates, allowing for the characterization of their morphology (e.g., fibrillar, amorphous).
-
Grid Preparation: Place a 3-5 µL drop of your protein sample onto a carbon-coated copper grid for 1-2 minutes.
-
Washing: Wick away the excess sample with filter paper and wash the grid by placing it on a drop of deionized water for a few seconds.
-
Staining: Negatively stain the sample by placing the grid on a drop of 2% (w/v) uranyl acetate (B1210297) for 30-60 seconds. Wick away the excess stain.
-
Drying: Allow the grid to air dry completely.
-
Imaging: Image the grid using a transmission electron microscope at an appropriate magnification to visualize the morphology of the protein aggregates.
Visualizations
Caption: Mechanism of PMC-induced protein aggregation.
Caption: Workflow for screening aggregation inhibitors.
Caption: Troubleshooting flowchart for PMC aggregation.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Influence of pH on heat-induced aggregation and degradation of therapeutic monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of pH and light on aggregation and conformation of an IgG1 mAb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 7. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-arginine induces protein aggregation and transformation of supramolecular structures of the aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Effect of Polysorbate 80 Concentration on Thermal and Photostability of a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pharmacy.cuanschutz.edu [pharmacy.cuanschutz.edu]
- 15. Preservative Induced Polysorbate 80 Micelle Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Effect of dithiothreitol on mercuric chloride- and uranyl nitrate-induced acute renal failure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agscientific.com [agscientific.com]
- 19. researchgate.net [researchgate.net]
- 20. The Effect of Reducing Agent TCEP on Translational Diffusion and Supramolecular Assembly in Aqueous Solutions of α-Casein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Microbial Resistance to Phenylmercuric Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering microbial resistance to phenylmercuric chloride (PMC) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of microbial resistance to this compound?
The primary mechanism of resistance to organic mercury compounds like this compound is enzymatic detoxification encoded by the mer operon.[1] This operon contains a suite of genes responsible for binding, transporting, and detoxifying mercury compounds. For resistance to organic mercurials, the key enzyme is organomercurial lyase, encoded by the merB gene.[2] This enzyme cleaves the carbon-mercury bond in compounds like PMC, releasing inorganic mercury (Hg2+).[2] The resulting inorganic mercury is then reduced to the less toxic and volatile elemental mercury (Hg0) by the enzyme mercuric reductase, encoded by the merA gene. This detoxification process allows the microorganism to survive in the presence of otherwise lethal concentrations of PMC.
Q2: My microbial culture is resistant to this compound. How can I confirm if the mer operon is responsible?
To confirm the involvement of the mer operon in observed resistance, you can perform molecular and genetic analyses. A common approach is to use quantitative real-time PCR (qPCR) to detect and quantify the expression of key resistance genes, such as merA and merB.[3][4] The presence and upregulation of these genes in the presence of PMC would strongly indicate their role in the resistance phenotype. Additionally, gene knockout studies, where merA or merB are inactivated, can be performed. A subsequent increase in susceptibility to PMC in the knockout mutant compared to the wild-type strain would confirm the function of these genes in resistance.
Q3: Are there different levels of mercury resistance?
Yes, mercury resistance is typically categorized as either narrow-spectrum or broad-spectrum.
-
Narrow-spectrum resistance: This refers to resistance only to inorganic mercury compounds. Microorganisms with this phenotype typically possess the merA gene (encoding mercuric reductase) but lack the merB gene.
-
Broad-spectrum resistance: This confers resistance to both inorganic and organic mercury compounds, including this compound. These microorganisms possess both the merA and merB genes. The MerB enzyme is essential for detoxifying organic mercurials.
Therefore, if your microorganism is resistant to PMC, it likely harbors a broad-spectrum resistance mechanism.
Troubleshooting Guide
Issue 1: Unexpectedly high resistance to this compound in your microbial strain.
| Potential Cause | Troubleshooting/Investigative Steps | Expected Outcome |
| Presence of a broad-spectrum mer operon | 1. PCR/qPCR: Screen for the presence and expression of the merB gene. 2. Sequencing: Sequence the PCR product to confirm it is a merB gene. | The presence and likely upregulation of the merB gene will be confirmed, indicating the enzymatic detoxification of this compound. |
| Plasmid-mediated resistance | 1. Plasmid Curing: Attempt to "cure" the strain of plasmids using agents like acridine (B1665455) orange or by growing at elevated temperatures. 2. Plasmid Extraction and Transformation: Extract plasmids from the resistant strain and transform them into a susceptible host. | If resistance is plasmid-borne, cured cells will become susceptible to this compound. The transformed susceptible host will become resistant. |
| High-level expression of efflux pumps | 1. qPCR: Quantify the expression of known efflux pump genes (e.g., mex genes in Pseudomonas aeruginosa).[5] 2. Efflux Pump Inhibition Assay: Test the susceptibility of the strain to this compound in the presence of a known efflux pump inhibitor (e.g., CCCP, reserpine). | Increased expression of efflux pump genes may be observed. The addition of an efflux pump inhibitor may lead to a decrease in the Minimum Inhibitory Concentration (MIC) of this compound. |
Issue 2: Difficulty in overcoming this compound resistance.
While direct inhibitors of the MerB enzyme are not yet commercially available, a promising strategy to overcome resistance is the use of synergistic compounds that can enhance the efficacy of this compound.
| Strategy | Experimental Approach | Expected Outcome | Relevant Data Interpretation |
| Synergistic effect with phenolic compounds (e.g., flavonoids) | 1. Checkerboard Assay: Perform a checkerboard microdilution assay to test for synergy between this compound and a phenolic compound (e.g., luteolin, sinapic acid).[6][7] 2. Time-Kill Assay: Conduct a time-kill assay with the combination of this compound and the synergistic phenolic compound to assess the rate and extent of bactericidal activity. | A significant reduction in the MIC of this compound in the presence of the phenolic compound. | A Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5 in the checkerboard assay indicates synergy.[8] A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent in the time-kill assay also indicates synergy. |
| Inhibition of cellular processes that support resistance | 1. Metabolic Profiling: Analyze the metabolic changes in the resistant strain in the presence of this compound. 2. Targeted Inhibition: Use inhibitors of identified upregulated pathways in combination with this compound. | Identification of metabolic pathways that are crucial for the resistance mechanism. A decrease in resistance when these pathways are inhibited. | A reduction in the MIC of this compound when combined with the metabolic inhibitor. |
Data Presentation
Table 1: Hypothetical MIC Values for this compound Against Susceptible and Resistant Pseudomonas aeruginosa
| Strain | Genotype | This compound MIC (µM) |
| Wild-Type | merB negative | 2 |
| Resistant Strain | merB positive | >100 |
Table 2: Hypothetical Results of a Checkerboard Assay Demonstrating Synergy
| Compound | MIC alone (µM) | MIC in combination with Luteolin (25 µM) | FICI | Interpretation |
| This compound | 128 | 32 | 0.5 | Synergy |
| Luteolin | 100 | 25 |
Note: The FICI is calculated as (MIC of PMC in combination / MIC of PMC alone) + (MIC of Luteolin in combination / MIC of Luteolin alone). In this example: (32/128) + (25/100) = 0.25 + 0.25 = 0.5.
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
This protocol outlines the checkerboard microdilution method to assess the synergistic effect of a test compound (e.g., a flavonoid) with this compound.
Materials:
-
96-well microtiter plates
-
Resistant microbial strain
-
Appropriate growth medium (e.g., Mueller-Hinton Broth)
-
This compound (PMC) stock solution
-
Test compound (e.g., Luteolin) stock solution
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Prepare Inoculum: Culture the resistant microbial strain overnight. Dilute the culture in fresh medium to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Prepare Drug Dilutions:
-
In a separate 96-well plate, prepare serial two-fold dilutions of PMC horizontally (e.g., across columns 1-10).
-
In the same plate, prepare serial two-fold dilutions of the test compound vertically (e.g., down rows A-G).
-
Row H should contain only the PMC dilutions (to determine its MIC alone).
-
Column 11 should contain only the test compound dilutions (to determine its MIC alone).
-
Column 12 should contain only the microbial inoculum (growth control).
-
-
Set up the Checkerboard Plate:
-
Using a multichannel pipette, transfer a fixed volume (e.g., 50 µL) from each well of the drug dilution plate to the corresponding well of a new, sterile 96-well plate.
-
This will create a matrix of wells with varying concentrations of both PMC and the test compound.
-
-
Inoculate the Plate: Add the prepared microbial inoculum (e.g., 100 µL) to each well of the checkerboard plate, except for a sterility control well (which should only contain medium).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
Determine MICs: After incubation, visually inspect the plate for turbidity or measure the optical density (OD) to determine the MIC for each compound alone and for each combination. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI):
-
FICI = FICA + FICB
-
FICA = MIC of drug A in combination / MIC of drug A alone
-
FICB = MIC of drug B in combination / MIC of drug B alone
-
Interpret the FICI value:
-
≤ 0.5: Synergy
-
0.5 to 4: Additive or indifferent
-
4: Antagonism
-
-
Visualizations
Diagram 1: The mer Operon-Mediated Resistance Pathway
Caption: Enzymatic detoxification pathway for this compound by the mer operon.
Diagram 2: Experimental Workflow for Investigating Synergy
Caption: Workflow for assessing synergistic antimicrobial activity.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Express Yourself: Quantitative Real-Time PCR Assays for Rapid Chromosomal Antimicrobial Resistance Detection in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Express Yourself: Quantitative Real-Time PCR Assays for Rapid Chromosomal Antimicrobial Resistance Detection in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of subinhibitory concentrations of benzalkonium chloride on the competitiveness of Pseudomonas aeruginosa grown in continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic effect of phenylpropanoids and flavonoids with antibiotics against Gram-positive and Gram-negative bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effect of phenylpropanoids and flavonoids with antibiotics against Gram-positive and Gram-negative bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic Interactions Between Natural Phenolic Compounds and Antibiotics Against Multidrug-Resistant K. pneumoniae: A Pooled Analysis of 216 In Vitro Tests - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phenylmercuric Chloride for Reaction Termination
Disclaimer: Phenylmercuric chloride (PMC) is an extremely toxic organomercury compound. Its use as a quenching agent in chemical reactions is not a standard or recommended procedure in modern chemical practice due to significant safety concerns and the availability of safer, more effective alternatives. This document is intended to provide safety information and guidance on why PMC should be avoided for this purpose, and to offer detailed protocols for recommended quenching agents.
Frequently Asked Questions (FAQs)
Q1: Is this compound a suitable quenching agent for terminating chemical reactions?
A1: No, this compound is not a suitable or recommended quenching agent for terminating chemical reactions. Its high toxicity, the potential for introducing heavy metal contamination into the product, and the formation of hazardous waste outweigh any potential benefits. Safer and more common quenching agents are readily available and should be used instead.
Q2: What are the primary hazards associated with this compound?
A2: this compound is highly toxic and poses severe health risks.[1] It can be fatal if swallowed, inhaled, or absorbed through the skin. It is also corrosive and can cause severe irritation and burns to the skin, eyes, and respiratory tract. Chronic exposure can lead to neurological damage and other long-term health effects.[1] Due to these dangers, it should only be handled with extreme caution and appropriate personal protective equipment in a well-ventilated fume hood.
Q3: What are the safer alternatives to this compound for quenching reactions?
A3: A variety of safer and more effective quenching agents are commonly used in organic synthesis. The choice of quenching agent depends on the specific reaction being terminated. Common alternatives include:
-
For organometallic reagents (e.g., Grignard, organolithium):
-
Water
-
Aqueous solutions of ammonium (B1175870) chloride (NH₄Cl)
-
Methanol (B129727) or other alcohols
-
-
For anionic polymerization:
-
Methanol or other protic solvents
-
Degassed water
-
-
For reactions involving acid chlorides:
-
Water
-
Aqueous bicarbonate or carbonate solutions
-
Q4: What should I do in case of accidental exposure to this compound?
A4: In case of any exposure, seek immediate medical attention.
-
Skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.
-
Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water.
Troubleshooting Guide for Recommended Quenching Agents
This guide focuses on troubleshooting common issues encountered when using standard, safer quenching agents.
| Problem | Possible Cause | Solution |
| Incomplete Quenching | Insufficient amount of quenching agent added. | Add the quenching agent portion-wise until the reaction is fully terminated. It is often good practice to use an excess of the quenching agent. |
| Poor mixing of the quenching agent with the reaction mixture. | Ensure vigorous stirring during the addition of the quenching agent to promote efficient mixing. | |
| Reaction is too cold, slowing down the quenching process. | Allow the reaction mixture to slowly warm to a suitable temperature (e.g., 0 °C) before or during quenching. | |
| Exothermic Reaction is Difficult to Control | Quenching agent is added too quickly. | Add the quenching agent slowly and portion-wise, especially when quenching highly reactive species. Use a dropping funnel for controlled addition. |
| Reaction scale is large. | Ensure the reaction vessel is adequately cooled in an ice or dry ice/acetone bath before and during the quenching process. | |
| Formation of an Emulsion During Workup | The organic and aqueous layers are not separating well. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of vigorous shaking. | |
| Precipitation of Salts | Formation of insoluble inorganic salts after quenching. | Add more solvent (either aqueous or organic) to dissolve the precipitate. If the salt is insoluble in both, it may need to be removed by filtration. |
Experimental Protocols for Safer Quenching Procedures
Protocol 1: Quenching a Grignard Reaction with Aqueous Ammonium Chloride
-
Preparation:
-
Prepare a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Cool the reaction vessel containing the Grignard reagent in an ice bath (0 °C).
-
-
Quenching Procedure:
-
With vigorous stirring, slowly add the saturated NH₄Cl solution dropwise to the reaction mixture. The addition should be controlled to manage the exothermic reaction.
-
Continue adding the NH₄Cl solution until no further gas evolution or heat generation is observed.
-
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) two to three times.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Protocol 2: Terminating an Anionic Polymerization with Methanol
-
Preparation:
-
Ensure the methanol is anhydrous if the polymer is sensitive to water.
-
Have the methanol ready in a syringe or dropping funnel.
-
-
Termination Procedure:
-
While the polymerization reaction is still under an inert atmosphere, slowly add a stoichiometric excess of methanol to the reaction mixture with good stirring.
-
The disappearance of the characteristic color of the living polymer chains often indicates successful termination.
-
-
Isolation:
-
Precipitate the polymer by adding the reaction solution to a large volume of a non-solvent (e.g., methanol, ethanol, or water, depending on the polymer).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent to remove any residual initiator, monomer, and quenching agent.
-
Dry the polymer under vacuum to a constant weight.
-
Visualizing a Safe Quenching Workflow
The following diagram illustrates a generalized and safe workflow for quenching a chemical reaction.
Caption: A generalized workflow for safely quenching a chemical reaction.
This technical support guide emphasizes the importance of safety in the laboratory and provides practical, safer alternatives to the use of this compound for reaction termination. Always consult safety data sheets (SDS) and relevant literature before handling any chemical.
References
Validation & Comparative
Phenylmercuric Chloride vs. Mercuric Chloride: A Comparative Toxicity Guide
This guide provides a detailed comparison of the toxicological profiles of two prominent mercury compounds: phenylmercuric chloride, an organomercury compound, and mercuric chloride, an inorganic mercury salt. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data.
Quantitative Toxicity Data
The acute toxicity of a substance is often quantified by its LD50 (Lethal Dose, 50%), the dose required to be fatal to 50% of a tested population. A lower LD50 value indicates higher acute toxicity. The table below summarizes the oral LD50 values in rats for both compounds, demonstrating their high degree of toxicity.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Oral LD50 (Rat) | Citations |
| This compound | C₆H₅HgCl | 313.14 | 60 mg/kg | [1][2][3] |
| Mercuric Chloride | HgCl₂ | 271.52 | 1 - 41 mg/kg | [4][5][6] |
Note: The reported LD50 for mercuric chloride varies across different sources.
In Vitro Cytotoxicity
Studies on cultured cells provide insights into the direct toxic effects of substances at a cellular level. Research comparing a series of mercury compounds in a fish epithelial cell line (BG/F) revealed a distinct hierarchy of cytotoxicity. The results indicated that this compound is significantly more cytotoxic than mercuric chloride in this in vitro model.[7] The observed sequence of cytotoxic effects was: this compound > methyl mercuric chloride > ethyl mercuric chloride >> mercuric chloride.[7] This suggests that the organic nature of this compound enhances its ability to damage cells compared to its inorganic counterpart.
Experimental Protocol: MTT Assay for Cell Viability
A widely used method to assess the cytotoxicity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.[8]
Principle
Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[8] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Materials
-
Cell line of interest (e.g., human embryonic kidney HEK 293 cells)[9]
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound and mercuric chloride stock solutions
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[8][11]
-
Multi-well spectrophotometer (ELISA reader)
Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).[11][12]
-
Compound Treatment: Prepare serial dilutions of this compound and mercuric chloride in culture medium. Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the test compounds. Include untreated control wells.
-
Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours).[9]
-
MTT Addition: After incubation, add 10-50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8][10]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[8][10] The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.[8]
-
Data Analysis: The percentage of cell viability is calculated by normalizing the absorbance values of the treated cells against the untreated control cells.
Below is a general workflow diagram for the MTT assay.
Mechanisms of Toxicity and Signaling Pathways
The toxicity of mercury compounds is primarily attributed to their high affinity for sulfhydryl (-SH) groups in proteins and enzymes.[13] This interaction can lead to enzyme inhibition and disruption of cellular structure and function.
This compound
Organomercury compounds like this compound are known to be metabolized in the body, breaking down into inorganic mercury.[1] Therefore, while its initial cellular uptake and distribution may differ, its long-term toxicity mechanisms are expected to converge with those of inorganic mercury.
Mercuric Chloride
Mercuric chloride is a potent inducer of apoptosis (programmed cell death) and can activate specific stress-related signaling pathways.
1. JNK-Linked Signal Cascade: In T-lymphocytes, mercuric chloride has been shown to promote proliferation through a distinct signaling pathway that involves the preferential phosphorylation of c-Jun NH2-terminal kinases (JNKs) and the transcription factor c-Jun.[14] This pathway appears to be independent of the typical interleukin-2 (B1167480) (IL-2) signaling cascade that also promotes T-cell proliferation.
References
- 1. This compound | C6H5ClHg | CID 7511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. thermofishersci.in [thermofishersci.in]
- 7. In vitro cyto- and genotoxicity of organomercurials to cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. MTT (Assay protocol [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. Transcriptome Analysis Reveals HgCl2 Induces Apoptotic Cell Death in Human Lung Carcinoma H1299 Cells through Caspase-3-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mercuric chloride stimulates distinct signal transduction pathway for DNA synthesis in a T-cell line, CTLL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thiol-Reactive Protein Modification Agents: Phenylmercuric Chloride vs. Iodoacetamide and N-Ethylmaleimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of phenylmercuric chloride as a protein modification agent by comparing its performance, protocols, and safety profile with two common alternatives: iodoacetamide (B48618) (IAM) and N-ethylmaleimide (NEM). The information presented is intended to assist researchers in making informed decisions for their experimental designs.
Executive Summary
This compound, along with other organomercurials, effectively modifies proteins by reacting with sulfhydryl groups of cysteine residues. However, its high toxicity poses significant safety and environmental concerns. Iodoacetamide and N-ethylmaleimide are widely used, safer alternatives that also target cysteine thiols. This guide presents a comparative analysis of these three agents based on their reactivity, specificity, experimental protocols, and cytotoxicity. While phenylmercuric compounds are potent thiol-reactive agents, the data strongly suggests that for most applications, the irreversible alkylating agents iodoacetamide and N-ethylmaleimide offer a better-defined and safer approach to protein modification.
Data Presentation: Quantitative Comparison of Thiol-Reactive Agents
The following tables summarize key quantitative data for this compound, iodoacetamide, and N-ethylmaleimide, focusing on their reactivity and cytotoxicity.
Table 1: Comparison of Reaction Parameters
| Parameter | This compound | Iodoacetamide (IAM) | N-Ethylmaleimide (NEM) |
| Target Residue | Cysteine (Thiol group) | Cysteine (Thiol group) | Cysteine (Thiol group) |
| Reaction Type | Mercaptide formation (reversible with strong chelators/thiols) | Alkylation (forms a stable thioether bond) | Michael addition (forms a stable thioether bond) |
| Optimal pH | Broad range, including physiological pH | 7.0 - 8.5[1] | 6.5 - 7.5[2] |
| Specificity | High for thiols, but can interact with other nucleophiles | High for thiols at optimal pH; can react with His, Lys, Met at higher pH or concentrations[1] | Highly specific for thiols at optimal pH; reactivity with amines increases above pH 7.5[2] |
| Reaction Speed | Very rapid | Moderate | Rapid[2] |
Table 2: Comparative Cytotoxicity
| Compound | Cell Line | Endpoint | Concentration/Dose | Reference |
| Phenylmercuric Acetate | Chang's human conjunctival epithelia | LD50 (24h) | 2.6 µg/mL | [3] |
| Phenylmercuric Acetate | Human T and B lymphocytes | GSH depletion | 0.0001 - 2.0 mM | [4] |
| Iodoacetamide | LLC-PK1 cells | Cytotoxicity | 0.01 - 1.0 mM (concentration and time-dependent) | [5] |
| Iodoacetamide | Cultured Astrocytes | Cell death (90 min) | Up to 1 mM | [6] |
| Iodoacetamide | Human KB-3-1 cells | IC50 (72h) | 30 µM | [7] |
| N-Ethylmaleimide | Human KBV1 cells | IC50 (72h) | 16 µM | [7] |
| N-Ethylmaleimide | Murine cortical neurons | Neuronal loss | Micromolar concentrations | [8] |
Experimental Protocols
Detailed methodologies for protein modification using each agent are provided below.
Protocol 1: Protein Modification with this compound
Objective: To modify exposed cysteine residues on a target protein with this compound.
Materials:
-
Purified protein solution in a suitable buffer (e.g., Tris or phosphate (B84403) buffer, pH 7.4)
-
This compound (PMC) stock solution (e.g., 10 mM in a suitable solvent like DMSO, prepared fresh)
-
Quenching solution (e.g., 1 M β-mercaptoethanol or dithiothreitol (B142953) - DTT)
-
Desalting column or dialysis tubing
Procedure:
-
Prepare the protein solution to the desired concentration (e.g., 1 mg/mL) in the reaction buffer.
-
Add the PMC stock solution to the protein solution to achieve the desired final molar excess (e.g., 10-fold molar excess over cysteine residues).
-
Incubate the reaction mixture at room temperature for 15-30 minutes. The reaction is typically very fast.
-
To stop the reaction, add the quenching solution to a final concentration sufficient to sequester all unreacted PMC.
-
Remove excess PMC and the quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Analyze the modified protein using techniques such as mass spectrometry to confirm modification.
Protocol 2: Protein Modification with Iodoacetamide (IAM)
Objective: To irreversibly alkylate cysteine residues on a target protein.
Materials:
-
Purified protein solution
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[9]
-
Reducing agent (optional, e.g., 10 mM DTT or TCEP to reduce disulfide bonds)
-
Iodoacetamide (IAM) stock solution (e.g., 100 mM in reaction buffer, prepared fresh and protected from light)[9]
-
Quenching solution (e.g., 1 M DTT)
-
Desalting column or dialysis tubing
Procedure:
-
(Optional) If modification of all cysteines is desired, first reduce the protein by incubating with the reducing agent for 1 hour at room temperature.
-
Remove the reducing agent using a desalting column.
-
Adjust the protein solution to the optimal reaction buffer (pH 7.0-8.5).
-
Add a 10-fold molar excess of the freshly prepared IAM stock solution to the protein.
-
Incubate the reaction in the dark for 1-2 hours at room temperature.[9]
-
Quench the reaction by adding DTT to scavenge unreacted IAM.
-
Remove excess reagents by desalting or dialysis.
-
Confirm modification by mass spectrometry. The mass of the protein will increase by 57 Da for each modified cysteine.
Protocol 3: Protein Modification with N-Ethylmaleimide (NEM)
Objective: To specifically and irreversibly modify cysteine residues.
Materials:
-
Purified protein solution
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 6.5-7.5)[2]
-
N-Ethylmaleimide (NEM) stock solution (e.g., 100 mM in water or DMSO, prepared fresh)[2]
-
Quenching solution (e.g., 1 M DTT or β-mercaptoethanol)
-
Desalting column or dialysis tubing
Procedure:
-
Dissolve the protein in the reaction buffer at a pH between 6.5 and 7.5 for optimal specificity.[2]
-
Add a 10 to 20-fold molar excess of freshly prepared NEM stock solution to the protein.
-
Incubate the mixture for 2 hours at room temperature.[2]
-
Stop the reaction by adding a quenching solution.
-
Remove excess NEM and quenching reagent via desalting or dialysis.
-
Verify the modification using mass spectrometry, expecting a mass increase of 125 Da per modified cysteine.
Mandatory Visualization
Signaling Pathway: Inhibition of Glycolysis by Thiol-Reactive Agents
A common mechanism of action for this compound, iodoacetamide, and N-ethylmaleimide is the inhibition of glycolytic enzymes that contain reactive cysteine residues in their active sites. A prime example is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), which is a critical enzyme in the glycolytic pathway.[10][11][12] Inhibition of GAPDH disrupts the cell's ability to produce ATP and reducing equivalents, leading to metabolic stress and potentially cell death.
Caption: Inhibition of GAPDH by thiol-reactive agents.
Experimental Workflow: Comparative Analysis of Protein Modification Agents
The following workflow outlines a systematic approach to compare the efficacy and specificity of this compound, iodoacetamide, and N-ethylmaleimide.
Caption: Workflow for comparing protein modification agents.
Conclusion
The validation of this compound as a protein modification agent reveals its effectiveness in reacting with protein thiols. However, its significant cytotoxicity, as indicated by the low LD50 values for related compounds, makes it a hazardous choice for many research applications. In contrast, iodoacetamide and N-ethylmaleimide offer reliable and more specific cysteine modification with a much better safety profile. The choice between iodoacetamide and N-ethylmaleimide may depend on the specific requirements of the experiment, such as the desired reaction kinetics and pH conditions. For researchers prioritizing safety and reproducibility, iodoacetamide and N-ethylmaleimide are the recommended alternatives to this compound for protein modification.
References
- 1. Protein Thiol Modifications Visualized In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of mercurial preservatives in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gjms.com.pk [gjms.com.pk]
- 5. Inhibition of iodoacetamide and t-butylhydroperoxide toxicity in LLC-PK1 cells by antioxidants: a role for lipid peroxidation in alkylation induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The thiol-modifying agent N-ethylmaleimide elevates the cytosolic concentration of free Zn(2+) but not of Ca(2+) in murine cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00091A [pubs.rsc.org]
- 11. Differential Effects of Iodoacetamide and Iodoacetate on Glycolysis and Glutathione Metabolism of Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. air.unimi.it [air.unimi.it]
Phenylmercuric Chloride: A Comparative Analysis of its Cross-Reactivity with Key Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of phenylmercuric chloride (PMC) with thiol, amine, and carboxylate functional groups. The information presented is supported by available experimental data and detailed methodologies to assist researchers in understanding and predicting the behavior of this organomercurial compound in biological and chemical systems.
Executive Summary
This compound exhibits a strong and preferential reactivity towards thiol (-SH) groups, a characteristic that underpins its significant biological and toxicological effects. Its interaction with other key functional groups, such as amines (-NH2) and carboxylates (-COOH), is comparatively weaker. This differential reactivity is crucial for understanding its mechanism of action, including enzyme inhibition and disruption of cellular signaling. This guide summarizes the available quantitative data, provides detailed experimental protocols for assessing reactivity, and visualizes the pertinent chemical interactions and affected biological pathways.
Data Presentation: Comparative Reactivity of this compound
The following table summarizes the known reactivity of this compound with thiol, amine, and carboxylate functional groups. It is important to note that directly comparable kinetic data from a single study is limited. Therefore, this table synthesizes information from various sources to provide a comparative overview. The high affinity of mercurials for thiols is well-documented, with very low dissociation constants, indicating the formation of stable mercury-sulfur bonds.[1] In contrast, the affinity for nitrogen and oxygen-containing ligands, such as amines and carboxylates, is significantly lower.[2]
| Functional Group | Type of Interaction | Quantitative Measure (Approximation) | Strength of Interaction |
| Thiol (-SH) | Covalent bond formation (Mercaptide formation) | Apparent Dissociation Constant (K_d) ~ 10⁻¹⁵ - 10⁻²³ M[2] | Very High |
| Amine (-NH₂) | Coordination/Complexation | Affinity constant is ~10 orders of magnitude lower than for thiols[2] | Moderate to Low |
| Carboxylate (-COOH) | Ionic/Coordination interaction | Stability Constants (log K) for similar metal-carboxylate complexes are generally low[3][4] | Low |
Experimental Protocols
Protocol 1: Determination of Reaction Kinetics using UV-Vis Spectroscopy
This protocol outlines a method to compare the reaction rates of this compound with model compounds representing thiol, amine, and carboxylate functional groups by monitoring changes in UV-Visible absorbance over time.[5][6]
Objective: To determine the pseudo-first-order rate constants for the reaction of this compound with N-acetylcysteine (thiol), glycine (B1666218) (amine), and acetic acid (carboxylate).
Materials:
-
This compound (PMC)
-
N-acetylcysteine
-
Glycine
-
Acetic acid
-
Phosphate buffered saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of PMC in ethanol.
-
Prepare 10 mM stock solutions of N-acetylcysteine, glycine, and sodium acetate (B1210297) (from acetic acid, pH adjusted to 7.4) in PBS.
-
-
Kinetic Measurement:
-
Set the spectrophotometer to the appropriate wavelength for monitoring the reaction. For thiol reactions with mercurials, a common method involves monitoring the disappearance of a chromophoric thiol reagent, or alternatively, changes in the PMC spectrum upon binding. A preliminary scan (200-400 nm) of PMC and its reaction products with each functional group should be performed to determine the optimal wavelength for kinetic analysis.
-
Equilibrate a quartz cuvette containing 2 mL of PBS at 25°C in the spectrophotometer.
-
Add the model compound (N-acetylcysteine, glycine, or sodium acetate) to the cuvette to a final concentration of 100 µM and record a baseline reading.
-
Initiate the reaction by adding a small volume (e.g., 20 µL) of the PMC stock solution to the cuvette to achieve a final concentration of 10 µM.
-
Immediately start recording the absorbance at the predetermined wavelength at regular time intervals (e.g., every 1 second) for a sufficient duration to observe the reaction reaching completion.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Assuming pseudo-first-order kinetics (with the nucleophile in excess), fit the data to the following equation: A(t) = A_f + (A_0 - A_f) * e^(-k_obs * t) where A(t) is the absorbance at time t, A_0 is the initial absorbance, A_f is the final absorbance, and k_obs is the observed pseudo-first-order rate constant.
-
Compare the k_obs values obtained for the three functional groups to rank their reactivity with PMC.
-
Mandatory Visualizations
Logical Relationship of this compound Reactivity
Caption: Reactivity hierarchy of this compound.
Experimental Workflow for Reactivity Assessment
Caption: UV-Vis spectroscopy workflow for kinetic analysis.
Disruption of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis.[7][8] Heavy metals are known to disrupt this pathway at multiple points, often through interaction with cysteine residues in key signaling proteins.[9] this compound, with its high affinity for thiols, is likely to inhibit kinases and phosphatases within this cascade.
Caption: MAPK pathway disruption by this compound.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Interaction of mercury species with proteins: towards possible mechanism of mercurial toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. merel.si [merel.si]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of MAPK signaling pathways by VopA from Vibrio parahaemolyticus - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenylmercuric Chloride: A Comparative Analysis of an Obsolete Fungicide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the fungicidal efficacy of phenylmercuric chloride, a historically significant but now largely obsolete organomercury compound. Due to its discontinuation for most applications stemming from severe toxicity and environmental concerns, recent comparative data against modern fungicides is scarce. This document leverages available historical and in-vitro data, primarily from related organomercurial compounds, to offer a comparative perspective. The information is intended for research and informational purposes to understand the fungicidal properties of this class of compounds in a historical and toxicological context.
Efficacy Data: A Comparative Look at Minimum Inhibitory Concentrations
| Fungicide | Fusarium spp. (MIC₅₀ in µg/mL) | Fusarium spp. (MIC₉₀ in µg/mL) | Aspergillus spp. (MIC₅₀ in µg/mL) | Aspergillus spp. (MIC₉₀ in µg/mL) | Alternaria alternata (MIC₅₀ in µg/mL) | Alternaria alternata (MIC₉₀ in µg/mL) |
| Phenylmercuric Nitrate (B79036) | 0.0156 | 0.0313 | 0.0156 | 0.0313 | 0.0313 | 0.0313 |
| Benzalkonium Chloride | 16 | 32 | 32 | 32 | 8 | 16 |
| Natamycin | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Ketoconazole | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Data sourced from a study on ophthalmic preservatives against ocular pathogenic filamentous fungi. MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively.[1]
The data indicates that phenylmercuric nitrate demonstrates considerable in-vitro antifungal activity, with significantly lower MIC values compared to benzalkonium chloride against the tested fungal species.[1] It is important to note that these findings are from a specific application (ophthalmic preservation) and may not be directly extrapolated to agricultural or other industrial uses.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standard method for assessing the in-vitro efficacy of an antifungal agent. The following is a generalized protocol based on the broth microdilution method, consistent with guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
1. Preparation of Fungal Inoculum:
- Fungal isolates are cultured on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) to obtain pure and viable colonies.
- A suspension of the fungal spores or conidia is prepared in a sterile saline solution.
- The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific concentration of fungal cells (approximately 1-5 x 10⁶ CFU/mL). The suspension is then further diluted to achieve the desired final inoculum concentration for the assay.
2. Preparation of Antifungal Agent Dilutions:
- A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
- Serial twofold dilutions of the antifungal agent are made in a 96-well microtiter plate using a liquid growth medium (e.g., RPMI-1640). This creates a gradient of decreasing fungicide concentrations across the wells.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized fungal suspension.
- Control wells are included: a growth control (medium and inoculum without the antifungal agent) and a sterility control (medium only).
- The microtiter plate is incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), allowing for fungal growth in the absence of inhibition.
4. Determination of MIC:
- Following incubation, the wells are visually inspected for fungal growth (turbidity).
- The MIC is defined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.[2] For some fungicides, particularly azoles, the endpoint may be defined as the concentration that causes a significant reduction in growth (e.g., ≥50%) compared to the growth control.[2]
Mechanism of Action: Enzyme Inhibition
Organomercury compounds, including this compound, exert their fungicidal effects primarily through the disruption of enzyme function. The mercury atom has a high affinity for sulfhydryl (-SH) groups present in the amino acid cysteine, which is a crucial component of many enzymes.
References
A Comparative Analysis of Phenylmercuric Compounds in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities and analytical determination of three key phenylmercuric compounds: Phenylmercuric Acetate (B1210297) (PMA), Phenylmercuric Nitrate (B79036) (PMN), and Phenylmercuric Borate (B1201080) (PMB). The information presented is supported by experimental data to assist in research and development involving these organomercurial compounds.
Executive Summary
Phenylmercuric compounds have historically been utilized for their potent antimicrobial properties. However, their application is tempered by their inherent toxicity. This guide delves into a comparative analysis of their antimicrobial efficacy, toxicological profiles, and mechanisms of action within biological systems. Understanding these differences is crucial for their appropriate handling, risk assessment, and potential therapeutic or biocidal applications. All three compounds exert their effects primarily through the reactivity of the phenylmercury (B1218190) cation, which readily binds to sulfhydryl groups in proteins, leading to enzyme inhibition and disruption of cellular processes.
Data Presentation: Comparative Performance
Antimicrobial Efficacy
The antimicrobial potency of phenylmercuric compounds is a key determinant of their utility. The following table summarizes the Minimum Inhibitory Concentrations (MIC) of Phenylmercuric Acetate and Phenylmercuric Nitrate against various fungal pathogens. Phenylmercuric borate is reported to have antimicrobial activity similar to that of phenylmercuric nitrate.[1]
| Microorganism | Phenylmercuric Acetate (mg/L) | Phenylmercuric Nitrate (µg/mL) |
| Fusarium spp. | MIC₉₀: 0.0156[2] | MIC₅₀: 0.0156, MIC₉₀: 0.0313[3] |
| Aspergillus spp. | MIC₉₀: 0.0156[2] | MIC₅₀: 0.0156, MIC₉₀: 0.0313[3] |
| A. alternata | MIC₉₀: 0.0156[2] | MIC₅₀: 0.0313, MIC₉₀: 0.0313[3] |
| Other Pathogens | MIC₉₀: 0.0156[2] | - |
| Staphylococcus aureus | - | MIC: 0.5[4] |
| Pseudomonas aeruginosa | - | MIC: ~12[4] |
| Candida albicans (PMA) | MIC: 0.8 | - |
| Aspergillus niger (PMA) | MIC: ~10 | - |
Toxicological Comparison
The toxicity of phenylmercuric compounds is a significant concern. Phenylmercuric acetate has been shown to be a potent inducer of genotoxicity.
| Toxicological Endpoint | Phenylmercuric Acetate (PMA) | Other Mercury Compounds |
| Genotoxicity (Sister Chromatid Exchanges) | Concentration-dependent increase in human lymphocytes.[5] | Methylmercury (B97897) chloride showed a significant increase only at 20 µM; Mercury nitrate showed no positive effect.[5] |
| Genotoxicity (Endoreduplication) | Significantly increased frequency in human lymphocytes.[5] | PMA was 3- to 5-fold more effective than methylmercury chloride or mercury nitrate at equivalent toxic concentrations.[5] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following broth microdilution protocol is a standard method for determining the MIC of antimicrobial agents.[5][6][7][8]
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the phenylmercuric compound in a suitable solvent at a concentration at least 10 times the highest concentration to be tested.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial stock solution in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (microorganism without antimicrobial) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria).
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Analysis of Phenylmercuric Compounds in Biological Tissues
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol provides a general workflow for the determination of phenylmercuric compounds in biological tissues.
-
Sample Homogenization: Homogenize the tissue sample in an appropriate buffer.
-
Extraction: Extract the phenylmercuric compounds from the homogenate using an organic solvent such as toluene, often assisted by acid (e.g., HBr) to form the corresponding phenylmercury halide.
-
Derivatization (Optional but Recommended): For improved volatility and chromatographic separation, derivatize the extracted phenylmercury compound. A common method is phenylation using a reagent like sodium tetraphenylborate.
-
Cleanup: Use solid-phase extraction (SPE) to remove interfering matrix components.
-
GC-MS Analysis: Inject the cleaned extract into a GC-MS system.
-
GC Column: Use a suitable capillary column (e.g., DB-5ms).
-
Temperature Program: Optimize the temperature program to achieve good separation of the analyte from other components.
-
MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions of the derivatized phenylmercury.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers high sensitivity and specificity for the quantification of phenylmercuric compounds.
-
Sample Preparation: Homogenize the tissue sample and extract the phenylmercuric compounds using a suitable solvent mixture (e.g., acetonitrile (B52724)/water).
-
Protein Precipitation: Precipitate proteins from the extract, for example, by adding a high concentration of acetonitrile or by using trichloroacetic acid.
-
LC Separation:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: Employ a gradient elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), typically with a modifier like formic acid to improve peak shape.
-
-
MS/MS Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for the parent and product ions of the target phenylmercuric compound for quantification.
-
Signaling Pathways and Mechanisms of Action
Phenylmercuric compounds exert their toxicity through multiple mechanisms, primarily by inducing oxidative stress and disrupting key signaling pathways.
Oxidative Stress Induction
Organomercurials, due to their lipophilic nature, can accumulate in cell membranes and induce oxidative stress.[5] This occurs through the generation of reactive oxygen species (ROS) and the depletion of cellular antioxidants, particularly glutathione (B108866) (GSH).
References
- 1. phexcom.com [phexcom.com]
- 2. In vitro activity of phenylmercuric acetate against ocular pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal effect of ophthalmic preservatives phenylmercuric nitrate and benzalkonium chloride on ocular pathogenic filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phexcom.com [phexcom.com]
- 5. benchchem.com [benchchem.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. protocols.io [protocols.io]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative assessment of phenylmercuric chloride binding to proteins
A Comparative Guide to the Quantitative Assessment of Phenylmercuric Chloride Binding to Proteins
For researchers, scientists, and drug development professionals, understanding the interaction of small molecules with proteins is fundamental to toxicology and pharmacology. This compound (PMC), an organomercurial compound, is a well-known toxicant primarily due to its high affinity for proteins. This guide provides an objective comparison of PMC's binding performance with various proteins, supported by available experimental data, detailed methodologies, and mechanistic diagrams.
Introduction to Phenylmercuric Compounds and Protein Binding
Organomercurial compounds like PMC exert their biological effects largely by interacting with proteins. Their high affinity for sulfhydryl (-SH) groups on cysteine residues can lead to significant alterations in protein structure and function. This interaction is a key mechanism of toxicity, often resulting in enzyme inhibition and disruption of cellular processes. The strength and stoichiometry of this binding are critical parameters for assessing toxicological risk and understanding the compound's mechanism of action. Human Serum Albumin (HSA), the most abundant protein in blood plasma, is a major target for many xenobiotics, including mercurials, and serves as a primary model for studying these interactions.
Quantitative Comparison of Protein Binding
Quantitative analysis reveals the specific thermodynamic and stoichiometric parameters of the PMC-protein interaction. While comprehensive data across a wide range of proteins is limited, studies on Human Serum Albumin (HSA) provide a detailed benchmark for comparison.
Table 1: Quantitative Binding Parameters for Phenylmercury (B1218190) (PhHg⁺) with Human Serum Albumin (HSA)
| Parameter | Value | Significance |
| Binding Stoichiometry (n) | 3:1 (PhHg⁺:HSA)[1] | Indicates that up to three molecules of phenylmercury can bind to a single molecule of HSA. |
| Binding Constant (Kₐ) | 10⁶ - 10⁷ L·mol⁻¹[1] | Signifies a very strong, high-affinity interaction between phenylmercury and HSA. |
| Thermodynamics | Exothermic (heat is released)[1] | The binding process is energetically favorable. |
| Driving Forces | Enthalpically and Entropically Driven[1] | The interaction is favored by both the formation of strong bonds (enthalpy) and an increase in disorder of the overall system (entropy). |
Comparative Binding to Other Proteins
While specific thermodynamic data is less available for other proteins, qualitative and semi-quantitative studies offer valuable comparisons:
-
Hemoglobin: Phenylmercuric acetate (B1210297) (PMA), a closely related compound, binds strongly to hemoglobin, second only to its affinity for albumin.[2] Mercurials are known to bind to sulfhydryl groups in hemoglobin, which can reduce the cooperative binding of oxygen (heme-heme interaction).[3][4]
-
γ-Globulin: PMA exhibits its weakest binding affinity towards γ-globulin compared to albumin and hemoglobin.[2]
-
General Principle: The binding of organomercurials like phenylmercury is almost exclusively and tightly associated with free cysteine residues.[5] Proteins that lack these available sulfhydryl groups do not show significant binding.[5]
Experimental Protocols
The quantitative assessment of PMC-protein binding relies on sensitive biophysical techniques. Isothermal Titration Calorimetry (ITC) is considered the gold standard as it provides a complete thermodynamic profile of the interaction in a single experiment.
Protocol: Isothermal Titration Calorimetry (ITC) for PMC-Protein Interaction
This protocol provides a generalized methodology for determining the binding affinity, stoichiometry, and thermodynamics of PMC binding to a target protein.
1. Sample Preparation:
- Protein Solution: The target protein (e.g., HSA) should be extensively dialyzed against the chosen experimental buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4) to ensure buffer matching.[6] The final protein concentration should be accurately determined using a reliable method (e.g., UV-Vis spectroscopy). A typical starting concentration for the protein in the sample cell is 20-50 µM.[7]
- Ligand Solution: Prepare a stock solution of this compound in the same dialysis buffer. The PMC concentration in the injection syringe should be approximately 10-20 times that of the protein concentration in the cell (e.g., 200-500 µM) to ensure saturation is reached during the titration.[7]
- Degassing: Thoroughly degas both the protein and ligand solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter.
2. ITC Instrument Setup:
- Instrument: A high-sensitivity isothermal titration calorimeter (e.g., MicroCal ITC200) is used.[7]
- Temperature: Set the experimental temperature, typically 25°C or 37°C, to match physiological conditions.
- Stirring Speed: Set a constant stirring speed (e.g., 750 rpm) to ensure rapid mixing after each injection without causing protein denaturation.[7]
- Reference Cell: Fill the reference cell with the dialysis buffer.
3. Experimental Run:
- Loading: Carefully load the protein solution into the sample cell (~200-300 µL) and the PMC solution into the injection syringe (~40-50 µL).[7]
- Titration: Perform a series of small, sequential injections (e.g., 20-30 injections of 1-2 µL each) of the PMC solution into the protein-filled sample cell. The heat released or absorbed after each injection is measured.
- Control Titration: Perform a control experiment by injecting the PMC solution into the buffer-filled sample cell to measure the heat of dilution. This value is subtracted from the experimental data.
4. Data Analysis:
- The raw data (power vs. time) is integrated to yield the heat change per injection.
- These values are plotted against the molar ratio of PMC to protein.
- The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site or multi-site binding model) using the instrument's software.
- This fitting directly yields the binding stoichiometry (n), the association constant (Kₐ, inverse of the dissociation constant, Kₐ = 1/Kₐ), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz provide clear visual representations of experimental workflows and biological pathways.
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Caption: General mechanism of this compound toxicity.
References
- 1. This compound | C6H5ClHg | CID 7511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfhydryl groups and the structure of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemoglobin: Structure, Function and Allostery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 35Cl(-)-NMR study of the singular anion-binding properties of dromedary hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiological consequences of oxygen-dependent chloride binding to hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The functional, oxygen-linked chloride binding sites of hemoglobin are contiguous within a channel in the central cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Methods for Validating Phenylmercuric Chloride Reactions
For researchers, scientists, and drug development professionals, the accurate validation of chemical reactions is paramount. When working with organometallic compounds like phenylmercuric chloride (PMC), a robust analytical workflow is necessary to confirm reaction completion, identify products, and quantify yields. This guide provides a comparative overview of key spectroscopic methods for validating reactions involving this compound, complete with experimental data and detailed protocols.
The primary spectroscopic techniques employed for the characterization and reaction monitoring of organometallic compounds include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).[1][2] Often, these techniques are coupled with chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to analyze complex reaction mixtures.
Comparison of Spectroscopic Methods
The choice of spectroscopic method depends on the specific information required, such as structural elucidation, quantitative determination, or identification of impurities. The following table summarizes the key performance aspects of each technique in the context of this compound reactions.
| Spectroscopic Method | Information Provided | Advantages | Limitations | Typical Application in PMC Reactions |
| ¹H & ¹³C NMR | Detailed structural information, stereochemistry, and purity assessment.[3] | Non-destructive, provides unambiguous structural data, excellent for tracking changes in the phenyl group.[1][2][4] | Relatively low sensitivity, requires deuterated solvents, can be complex for mixtures. | Confirming the structure of the final product, identifying side-products by analyzing shifts in the aromatic region.[3] |
| ¹⁹⁹Hg NMR | Direct observation of the mercury environment, useful for studying ligand exchange and complexation.[3] | Highly sensitive to changes in the coordination sphere of the mercury atom. | Requires specialized NMR probes, longer acquisition times. | Verifying the formation of the C-Hg bond or its cleavage during a reaction. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Fast, inexpensive, and can be used for solid and liquid samples.[5] | Provides limited structural information, spectra can be complex and difficult to interpret fully. | Monitoring the appearance or disappearance of characteristic vibrations, such as those associated with the Hg-C bond or other functional groups in reactants/products. |
| UV-Vis Spectroscopy | Quantitative concentration measurements.[6] | High sensitivity, excellent for quantitative analysis (often coupled with HPLC), relatively low cost.[7][8] | Provides very little structural information, susceptible to interference from other absorbing species. | Quantifying the concentration of PMC or its products, determining reaction kinetics by monitoring absorbance changes over time.[9] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns, elemental composition (with high-res MS). | Extremely high sensitivity, provides definitive molecular weight, ideal for identifying unknown products.[5] | Can be destructive, may require derivatization (for GC-MS), complex mixtures can be challenging to analyze without prior separation. | Confirming the molecular weight of the desired product, identifying byproducts and impurities in the reaction mixture. |
Experimental Workflows and Method Selection
The selection and application of a spectroscopic technique follow a logical workflow, from sample preparation to data interpretation. The choice of method is often dictated by the analytical question at hand.
Caption: General workflow for reaction validation.
Choosing the appropriate technique is crucial for efficient analysis. The following diagram illustrates a decision-making process for selecting a suitable spectroscopic method.
Caption: Decision tree for spectroscopic method selection.
Detailed Experimental Protocols
The following are generalized protocols for each major spectroscopic technique, which should be adapted based on the specific reaction conditions and instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information about the reaction product.
Protocol:
-
Sample Preparation:
-
Withdraw a sample (approx. 5-10 mg of the crude reaction mixture or purified product) from the reaction.
-
If the sample is a solid, ensure it is dry.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Benzene-d₆) in a clean vial. This compound is soluble in benzene (B151609) and pyridine.[5]
-
For quantitative analysis (qNMR), a known amount of an internal standard is added.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the tube into the NMR spectrometer.
-
Acquire a standard ¹H NMR spectrum. Typical acquisition parameters include a 30-45 degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Acquire a ¹³C NMR spectrum. This will require a significantly longer acquisition time.
-
If available, acquire a ¹⁹⁹Hg NMR spectrum to directly probe the mercury center.[3]
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of different protons.
-
Compare the observed chemical shifts with known values for this compound and expected products to confirm the structure.[3]
-
Infrared (IR) Spectroscopy
Objective: To identify the presence or absence of key functional groups.
Protocol:
-
Sample Preparation (Solid Sample - KBr Pellet):
-
Mix 1-2 mg of the dry sample with ~100 mg of dry potassium bromide (KBr) powder.
-
Grind the mixture to a fine powder using an agate mortar and pestle.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Liquid/Solution Sample):
-
If the sample is a solution, a drop can be placed between two salt plates (e.g., NaCl or KBr).
-
Alternatively, use a solution cell with a solvent that has minimal interference in the spectral regions of interest.
-
-
Data Acquisition:
-
Place the sample (pellet or plates) in the IR spectrometer.
-
Acquire a background spectrum of the empty sample holder or pure solvent.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Compare the sample spectrum to the spectrum of the starting material (this compound).
-
Look for the disappearance of reactant peaks and the appearance of new peaks corresponding to the product's functional groups. An authentic IR spectrum for this compound is available for comparison.[10]
-
UV-Vis Spectroscopy
Objective: To quantify the concentration of a UV-active species in the reaction.
Protocol:
-
Sample Preparation:
-
Withdraw a small, accurately measured aliquot from the reaction mixture at various time points.
-
Quench the reaction if necessary.
-
Dilute the aliquot with a suitable UV-transparent solvent (e.g., acetonitrile (B52724), cyclohexane, ethanol) to a concentration that falls within the linear range of the instrument (typically with an absorbance between 0.1 and 1.0).
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the diluted sample.
-
Scan a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_max). For phenylmercury (B1218190) compounds, this is often in the 250-300 nm range.[7]
-
Measure the absorbance of the sample at the determined λ_max.
-
-
Data Analysis:
-
Use a pre-determined calibration curve (plotting absorbance vs. concentration for known standards) to calculate the concentration of the analyte in the diluted sample.
-
Account for the dilution factor to determine the concentration in the original reaction mixture. This can be used to monitor reaction progress or calculate the final yield.
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the reaction product and identify any byproducts.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the reaction sample in a solvent compatible with the ionization source (e.g., methanol (B129727) or acetonitrile for Electrospray Ionization - ESI).
-
For analysis by GC-MS, the analyte must be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in a positive or negative ion mode, depending on the analyte.
-
The characteristic isotopic pattern of mercury (with seven stable isotopes) will be a key feature to look for in the mass spectrum of any mercury-containing fragment.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺ or [M+H]⁺). Its m/z value should correspond to the calculated molecular weight of the expected product. The monoisotopic mass of this compound is 313.9786 Da.[5][11]
-
Analyze the fragmentation pattern to gain further structural information.
-
Look for other peaks in the spectrum that may correspond to unreacted starting materials or unexpected byproducts.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C6H5ClHg | CID 7511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development of a Low-Cost UV-Vis Spectrophotometer and Its Application for the Detection of Mercuric Ions Assisted by Chemosensors [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. aqa.org.ar [aqa.org.ar]
- 9. longdom.org [longdom.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. This compound | LGC Standards [lgcstandards.com]
Phenylmercuric Chloride: A Comparative Analysis of In Vivo and In Vitro Toxicological Effects
A comprehensive guide for researchers, scientists, and drug development professionals detailing the cytotoxic, genotoxic, and metabolic impacts of phenylmercuric chloride in both living organisms and controlled laboratory settings.
This guide provides a comparative overview of the toxicological effects of this compound observed in in vivo (within a living organism) and in vitro (in a controlled laboratory environment) studies. The data presented herein is intended to offer a clearer understanding of the compound's mechanisms of toxicity, supported by experimental data and detailed methodologies.
Executive Summary
This compound (PMC), an organomercury compound, demonstrates significant toxicity in both in vivo and in vitro models. While in vitro studies provide a foundational understanding of its cellular-level toxicity, in vivo studies reveal a more complex picture involving absorption, distribution, metabolism, and excretion, which ultimately influence its systemic effects. Generally, the cytotoxicity ranking of mercury compounds in vitro mirrors their acute toxicity ranking in vivo[1]. This guide synthesizes key findings on the cytotoxicity, genotoxicity, and metabolic disturbances induced by this compound, presenting quantitative data, experimental protocols, and illustrating the underlying signaling pathways.
Data Presentation: Quantitative Comparison of In Vivo and In Vitro Toxicity
The following tables summarize the quantitative data from various studies, offering a direct comparison of the toxicological endpoints of this compound in different experimental systems.
Table 1: Cytotoxicity Data
| Parameter | Species/Cell Line | Value | Reference |
| In Vivo | |||
| Oral LD50 | Rat | 60 mg/kg | [2] |
| Intraperitoneal LD50 | Mouse | 8 mg/kg | [2] |
| 48-h LC50 | Rainbow Trout | Similar toxicity sequence to in vitro BG/F cells | [1] |
| In Vitro | |||
| IC50 | BG/F epithelioid cells (from bluegill sunfish) | Higher than methyl mercuric chloride | [1] |
| LD50 (24h exposure) | Chang's human conjunctival epithelia | 2.6 µg/ml (for phenylmercuric acetate) | [3] |
LD50 (Lethal Dose, 50%) is the dose required to kill 50% of a test population. LC50 (Lethal Concentration, 50%) is the concentration in air or water that kills 50% of a test population. IC50 (Inhibitory Concentration, 50%) is the concentration of a substance that inhibits a specific biological or biochemical function by 50%.[4]
Table 2: Genotoxicity Data
| Assay | Species/Cell Line | Effect | Reference |
| In Vivo | |||
| Micronucleus Test | Fish | Increased micronuclei frequency | [1] |
| In Vitro | |||
| Chromosomal Aberrations | Human HeLa S3 cells | Induced chromosomal alterations | |
| Micronucleus Induction | BG/F epithelioid cells | Clastogenic (induces micronuclei) | [1] |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below to facilitate the replication and validation of these findings.
In Vitro Cytotoxicity Assay: Neutral Red Uptake (NRU)
This protocol is adapted from the ICCVAM recommended protocol for the BALB/c 3T3 Neutral Red Uptake Cytotoxicity Test.[5]
1. Cell Culture:
- Culture BALB/c 3T3 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics (penicillin-streptomycin).
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Exposure to this compound:
- Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in the culture medium to achieve a range of final concentrations.
- Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent) and a negative control (medium only).
- Incubate the plates for 24 hours.
3. Neutral Red Staining:
- After the exposure period, remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).
- Add 100 µL of neutral red medium (50 µg/mL neutral red in culture medium) to each well and incubate for 3 hours.
- Remove the neutral red medium and wash the cells with PBS.
4. Dye Extraction and Quantification:
- Add 150 µL of neutral red destain solution (50% ethanol, 49% water, 1% glacial acetic acid) to each well.
- Shake the plate for 10 minutes to extract the dye.
- Measure the absorbance at 540 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of viability compared to the control and determine the IC50 value.
In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
1. Animal Model:
- Use healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strain), nulliparous and non-pregnant.
- Acclimatize the animals to the laboratory conditions for at least 5 days before the experiment.
2. Administration of this compound:
- House the animals individually.
- Administer this compound orally by gavage using a suitable vehicle (e.g., corn oil).
- Start with a dose from one of the defined starting levels (e.g., 5, 50, 300, or 2000 mg/kg body weight) based on available information. A study on mercuric chloride used doses ranging from 25 to 200 mg/kg.[6]
3. Observation:
- Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
- Record all observations systematically.
4. Necropsy:
- At the end of the observation period, euthanize all surviving animals.
- Conduct a gross necropsy on all animals (those that died during the study and those euthanized at the end) and record any pathological changes.
5. Data Analysis:
- The LD50 is estimated based on the observed mortality at different dose levels.
In Vitro Genotoxicity Assay: Comet Assay (Single-Cell Gel Electrophoresis)
This protocol is a general guideline for performing the alkaline comet assay.[7][8]
1. Cell Preparation and Treatment:
- Prepare a single-cell suspension from the desired cell line or primary cells.
- Expose the cells to various concentrations of this compound for a defined period (e.g., 2-4 hours).
2. Slide Preparation:
- Mix the cell suspension with low-melting-point agarose.
- Pipette the mixture onto a pre-coated microscope slide and allow it to solidify.
3. Lysis:
- Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
4. Alkaline Unwinding and Electrophoresis:
- Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
- Perform electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
5. Neutralization and Staining:
- Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
6. Visualization and Analysis:
- Visualize the comets using a fluorescence microscope.
- Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.
In Vivo Genotoxicity Assay: Micronucleus Test
This protocol is based on the OECD Guideline 474 for the mammalian erythrocyte micronucleus test.[9][10]
1. Animal Treatment:
- Use a suitable rodent species (e.g., mice or rats).
- Administer this compound, typically via intraperitoneal injection or oral gavage, at three different dose levels. Include a vehicle control and a positive control (a known genotoxic agent).
- Administer the substance once or twice, 24 hours apart.
2. Sample Collection:
- Collect bone marrow or peripheral blood at appropriate times after the last administration (e.g., 24 and 48 hours).
3. Slide Preparation and Staining:
- Prepare smears of the bone marrow or peripheral blood on microscope slides.
- Stain the slides with a dye that allows for the differentiation of polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and the visualization of micronuclei (e.g., Giemsa, acridine (B1665455) orange[11]).
4. Scoring and Data Analysis:
- Score a predetermined number of PCEs (e.g., 2000 per animal) for the presence of micronuclei.
- Determine the ratio of PCEs to NCEs to assess cytotoxicity to the bone marrow.
- Statistically analyze the data to determine if there is a significant, dose-dependent increase in the frequency of micronucleated PCEs.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key cellular pathways affected by this compound and the general workflow of toxicological testing.
Caption: Workflow for comparing in vitro and in vivo toxicity.
Caption: this compound-induced apoptosis pathway.
Caption: this compound-induced oxidative stress.
Conclusion
The collective evidence from in vivo and in vitro studies underscores the significant toxic potential of this compound. In vitro assays are invaluable for screening and for elucidating cellular mechanisms of toxicity, such as apoptosis and oxidative stress. In vivo studies, while more complex, provide essential information on the systemic toxicity, target organs, and overall hazard to an organism. A strong correlation between in vitro cytotoxicity and in vivo acute toxicity for mercury compounds suggests that in vitro methods can be a reliable tool in the initial stages of toxicological assessment, potentially reducing the reliance on animal testing. Future research should focus on developing more sophisticated in vitro models that can better mimic the physiological conditions of a whole organism to bridge the gap between in vitro and in vivo findings.
References
- 1. In vitro cyto- and genotoxicity of organomercurials to cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C6H5ClHg | CID 7511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of mercurial preservatives in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 8. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Phenylmercuric Chloride
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. Phenylmercuric chloride, a highly toxic organomercury compound, requires meticulous handling and disposal to prevent harm to personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring you can focus on your critical work with confidence.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is fatal if swallowed, inhaled, or in contact with skin.[1][2]
Required Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if there is a risk of dust or fume inhalation.[1] Work should be conducted in a chemical fume hood.
-
Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to all federal, state, and local regulations.[1][3] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[4][5]
-
Waste Identification and Classification:
-
Waste Collection and Containment:
-
Labeling the Waste Container:
-
The container must be clearly labeled with the words "Hazardous Waste."
-
The label should also include the chemical name: "this compound."
-
Indicate the associated hazards (e.g., "Toxic," "Danger").
-
-
Storage:
-
Arranging for Professional Disposal:
Spill Management
In the event of a spill, immediate and proper cleanup is critical to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Evacuate all non-essential personnel from the spill area.[7]
-
Ventilate: Ensure the area is well-ventilated.
-
Cleanup: Wearing the appropriate PPE, vacuum or sweep up the spilled material. Avoid generating dust.[1] For liquid spills, use a non-reactive absorbent material.[7]
-
Containment: Place all contaminated materials, including cleanup supplies and contaminated PPE, into a designated hazardous waste container.[7]
-
Decontamination: Decontaminate the spill area with a commercially available mercury absorbing compound.[7]
Quantitative Data Summary
The following table summarizes key quantitative data related to the hazards and regulation of mercury compounds.
| Data Point | Value | Source Context |
| Regulatory Threshold | > 0.2 mg/L | Wastes containing mercury salts at concentrations greater than this are regulated as toxic hazardous waste.[5] |
| Acute Oral Toxicity (Rat) | LD50 = 60 mg/kg | The lethal dose for 50% of the test subjects. |
| Ecotoxicity (Rainbow Trout) | LC50 = 0.0090 mg/l (96 h) | The concentration that is lethal to 50% of the fish population over 96 hours. |
| Ecotoxicity (Water Flea) | LC50 = 0.005 mg/l (3 h) | The concentration that is lethal to 50% of the daphnia population over 3 hours. |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. Disposal and Recycling Options for Mercury and Mercury-Containing Devices - New York State Department of Health [health.ny.gov]
- 5. Mercury Bearing Waste Disposal | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 6. fishersci.com [fishersci.com]
- 7. beckman.com [beckman.com]
- 8. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 9. epa.gov [epa.gov]
- 10. mainelabpack.com [mainelabpack.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Phenylmercuric Chloride
For Immediate Reference: Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides critical, step-by-step procedures for the safe handling, storage, and disposal of Phenylmercuric chloride, a highly toxic organomercury compound. Adherence to these protocols is imperative to ensure personnel safety and mitigate environmental contamination.
Operational Plan: From Receipt to Disposal
Handling this compound necessitates a controlled environment and strict adherence to safety protocols. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.
1. Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against the severe hazards of this compound. This includes protection for the eyes, skin, and respiratory system.
| PPE Component | Specification | Standard Compliance |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | OSHA 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Chemical-resistant gloves (Nitrile gloves with a minimum thickness of 0.11 mm are recommended).[1] | Consult glove manufacturer's data for breakthrough times. |
| A lab coat or chemical-resistant apron. | N/A | |
| Respiratory Protection | For routine handling in a fume hood, this may not be required. For spills or in the absence of adequate ventilation, a NIOSH/MSHA-approved respirator is necessary. | OSHA 29 CFR 1910.134, ANSI Z88.2, or European Standard EN 149. |
2. Handling Procedures:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible. All personnel must be trained on the specific hazards and handling requirements of this compound.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to control airborne particles. Minimize the generation of dust.
-
Solution Preparation: When dissolving, add this compound slowly to the solvent to avoid splashing.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[2] Decontaminate all work surfaces.
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[2]
-
Keep the container tightly closed.[2]
-
Store in a locked poison room or cabinet, segregated from incompatible materials.
Emergency Protocols
Immediate and appropriate action is crucial in the event of an exposure or spill.
1. Exposure Response:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
2. Spill Response:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly.
-
Large Spills: For large spills, contact your institution's environmental health and safety department immediately.
Disposal Plan
All this compound waste is considered hazardous and must be disposed of in accordance with federal, state, and local regulations.
-
Waste Collection: Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Labeling: Affix a hazardous waste label to the container with the full chemical name and associated hazards.
-
Storage of Waste: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Oral LD50 (Rat) | 60 mg/kg | |
| OSHA Permissible Exposure Limit (PEL) (as Hg) | 0.1 mg/m³ | [3] |
| NIOSH Recommended Exposure Limit (REL) (Aryl Mercury Compounds as Hg) | 0.1 mg/m³ (Time-Weighted Average) | [4] |
| ACGIH Threshold Limit Value (TLV) (Aryl Mercury Compounds as Hg) | 0.1 mg/m³ (8-hour Time-Weighted Average) | [4] |
Visualizing the Emergency Spill Workflow
The following diagram outlines the procedural flow for responding to a this compound spill.
Caption: Workflow for this compound Spill Response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
